7-Hydroxy-pipat I-125
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
148258-47-3 |
|---|---|
Molecular Formula |
C16H22INO |
Molecular Weight |
369.26 g/mol |
IUPAC Name |
7-[[(E)-3-(125I)iodanylprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+/i17-2 |
InChI Key |
RTMIJLQPWFKAFE-WGRVQVJGSA-N |
Isomeric SMILES |
CCCN(C/C=C/[125I])C1CCC2=C(C1)C=C(C=C2)O |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Binding Affinity of 7-Hydroxy-pipat I-125 for the Dopamine D3 Receptor
This technical guide provides a comprehensive overview of the binding characteristics of the radioligand [125I]trans-7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin ([125I]trans-7-OH-PIPAT) with the dopamine D3 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of the dopaminergic system. This document outlines the quantitative binding data, detailed experimental methodologies for radioligand binding assays, and the associated signaling pathways of the D3 receptor.
Quantitative Binding Affinity Data
[125I]trans-7-OH-PIPAT is a well-characterized radioligand that exhibits high affinity and selectivity for the dopamine D3 receptor. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the radioligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.
The following table summarizes the reported binding affinity (Kd) and receptor density (Bmax) of [125I]trans-7-OH-PIPAT for the dopamine D3 receptor in various experimental preparations.
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]trans-7-OH-PIPAT-A | Rat striatal membrane homogenates | 0.48 | 240 | [1][2] |
| [125I]R(+)trans-7-OH-PIPAT | Rat basal forebrain homogenates | 0.42 | Not Reported | [3] |
Selectivity Profile
While [125I]R(+)trans-7-OH-PIPAT is highly selective for the D3 receptor, it also exhibits measurable affinity for other receptors, most notably the serotonin 1A (5-HT1A) receptor. Understanding this cross-reactivity is crucial for the accurate interpretation of experimental results.
| Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 5-HT1A | Rat hippocampal homogenates | 1.4 | 210 | [3] |
To achieve selective labeling of dopamine D3 receptors, experimental protocols often include agents that block the binding of [125I]R(+)trans-7-OH-PIPAT to other sites. For instance, the inclusion of GTP can inhibit binding to D2 receptors, and 1,3-di-o-tolylguanidine (DTG) can be used to block sigma sites.[3]
Experimental Protocols
The determination of binding affinity and receptor density is achieved through radioligand binding assays. Below is a detailed methodology for a typical saturation binding experiment using [125I]trans-7-OH-PIPAT and cell membranes expressing the dopamine D3 receptor.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Detailed Methodology
1. Membrane Preparation:
-
Tissue (e.g., rat striatum) or cells expressing the dopamine D3 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The resulting pellet is washed and resuspended in the assay buffer.
2. Saturation Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For total binding, aliquots of the membrane preparation are incubated with increasing concentrations of [125I]trans-7-OH-PIPAT.
-
For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM dopamine or haloperidol) to saturate the receptors.
-
The incubation is carried out at room temperature for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding to the filter.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The specific binding data is then plotted against the concentration of [125I]trans-7-OH-PIPAT.
-
Non-linear regression analysis of the resulting saturation curve is used to determine the Kd and Bmax values.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs).[4] The primary signaling mechanism of the D3 receptor involves coupling to the Gi/o family of G proteins.[4] Activation of the D3 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5]
Caption: Dopamine D3 receptor signaling pathway.
This inhibition of cAMP production modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses. This signaling cascade is a key mechanism through which the D3 receptor exerts its influence on neuronal function and behavior.
References
- 1. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plu.mx [plu.mx]
- 3. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
In-depth Technical Guide: Selectivity of [¹²⁵I]7-Hydroxy-pipat for D₃ vs. D₂ Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding selectivity of the radioligand [¹²⁵I]7-Hydroxy-pipat ([¹²⁵I]7-OH-PIPAT) for the dopamine D₃ receptor over the D₂ receptor. This document consolidates available data on binding affinities, details relevant experimental protocols, and illustrates the associated signaling pathways.
Executive Summary
[¹²⁵I]7-Hydroxy-pipat is a critical tool in dopamine receptor research, exhibiting a notable preference for the D₃ receptor subtype. While direct side-by-side quantitative comparisons of its binding affinity for D₂ and D₃ receptors are not extensively reported in single studies, the available evidence strongly indicates a high selectivity for the D₃ receptor. Published studies report a high affinity of [¹²⁵I]7-OH-PIPAT for the D₃ receptor, with dissociation constants (Kd) in the sub-nanomolar range. Some studies suggest its selectivity is so pronounced that specific binding to D₂ receptors is not observed under certain experimental conditions. This high selectivity makes [¹²⁵I]7-OH-PIPAT an invaluable radioligand for characterizing the D₃ receptor in various tissues and for screening novel D₃-selective compounds.
Data Presentation: Binding Affinity
The following tables summarize the quantitative data on the binding affinity of [¹²⁵I]7-OH-PIPAT and related compounds for D₂ and D₃ receptors.
Table 1: Binding Affinity (Kd) of [¹²⁵I]7-OH-PIPAT for Dopamine D₃ Receptors
| Radioligand | Receptor | Tissue/Cell Line | Kd (nM) | Reference |
| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D₃ | Rat Basal Forebrain Homogenates | 0.42 | [1](2) |
| [¹²⁵I]trans-7-OH-PIPAT-A | Dopamine D₃ | Rat Striatal Membrane Homogenates | 0.48 | [3](3) |
Table 2: Comparative Binding of Dopamine Receptor Ligands
| Compound | Receptor | Ki (nM) | Selectivity (D₂/D₃) | Reference |
| R-(+)-7-OH-DPAT | Human D₃ | 0.57 | >200-fold vs. D₂ | [4](5) |
| RS-trans-7-OH-PIPAT | Dopamine D₂/D₃ | - | Little Selectivity | [6](7) |
Note: The study on RS-trans-7-OH-PIPAT used a racemic mixture, which may account for the observed lack of selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized yet comprehensive protocols for radioligand binding assays that can be adapted for [¹²⁵I]7-OH-PIPAT.
Radioligand Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for its receptor.
Materials:
-
[¹²⁵I]7-OH-PIPAT
-
Unlabeled 7-OH-PIPAT (for determining non-specific binding)
-
Cell membranes or tissue homogenates expressing D₂ and/or D₃ receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Prepare serial dilutions of [¹²⁵I]7-OH-PIPAT in binding buffer.
-
In a series of tubes, add a constant amount of membrane preparation.
-
To each tube, add increasing concentrations of [¹²⁵I]7-OH-PIPAT.
-
For the determination of non-specific binding, add a high concentration of unlabeled 7-OH-PIPAT to a parallel set of tubes.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound for a receptor by measuring its ability to compete with a radioligand for binding.
Materials:
-
Same as for the saturation binding assay, with the addition of the unlabeled competitor compound.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compound.
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add a fixed concentration of [¹²⁵I]7-OH-PIPAT (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled competitor compound to the tubes.
-
Incubate, filter, and measure radioactivity as described for the saturation binding assay.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Dopamine D₂ and D₃ receptors are members of the D₂-like family of G protein-coupled receptors (GPCRs). They primarily couple to the inhibitory G protein, Gi/o, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Canonical G-protein Signaling
Activation of D₂ and D₃ receptors by an agonist, such as 7-OH-PIPAT, initiates a signaling cascade that inhibits the production of cAMP. This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA). One study indicated that in a pituitary tumor cell line expressing only D₂ receptors, 7-OH-DPAT acted as an antagonist, blocking dopamine-induced inhibition of adenylyl cyclase[8]. This highlights the importance of studying ligand function in cell lines expressing a single receptor subtype.
β-Arrestin Recruitment
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. While the role of β-arrestin in D₂ receptor signaling is well-documented, its interaction with the D₃ receptor, particularly in response to biased agonists, is an active area of research. Some studies suggest that certain D₃ receptor agonists can induce receptor internalization independent of β-arrestin recruitment[9].
Conclusion
[¹²⁵I]7-Hydroxy-pipat serves as a highly selective radioligand for the dopamine D₃ receptor. Its high affinity and specificity make it an indispensable tool for the in-depth study of D₃ receptor pharmacology and for the development of novel therapeutic agents targeting this receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in this field. Further studies directly comparing the binding kinetics and functional signaling of [¹²⁵I]7-OH-PIPAT at both D₂ and D₃ receptors will be invaluable in further refining our understanding of its selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 7. Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 7-Hydroxy-pipat I-125
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT) is a potent and selective radioligand for the dopamine D3 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of [¹²⁵I]7-OH-PIPAT, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of the dopamine D3 receptor and the development of novel therapeutic agents targeting this receptor.
Core Mechanism of Action: High-Affinity Binding to the Dopamine D3 Receptor
[¹²⁵I]7-OH-PIPAT is a radioiodinated analog of 7-hydroxy-pipat, which exhibits high affinity and selectivity for the dopamine D3 receptor.[1][2] Its primary mechanism of action is to bind to the D3 receptor, enabling its quantification and characterization in various tissues and cell preparations. This binding is reversible and saturable, displaying subnanomolar affinity for a single population of sites.[3]
The high specific activity and affinity of [¹²⁵I]7-OH-PIPAT make it an invaluable tool for:
-
Quantitative Autoradiography: Mapping the regional and cellular distribution of D3 receptors in the brain.[3]
-
Radioligand Binding Assays: Determining the affinity (Kd) and density (Bmax) of D3 receptors in tissue homogenates and cell lines.[1][2]
-
Competition Binding Assays: Evaluating the affinity of novel compounds for the D3 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the binding of [¹²⁵I]7-OH-PIPAT to the dopamine D3 receptor.
| Parameter | Value | Species/Tissue | Reference |
| Kd (Dissociation Constant) | 0.42 nM | Rat Basal Forebrain Homogenates | [1] |
| Kd (Dissociation Constant) | 0.48 nM | Rat Striatal Membrane Homogenates | [2] |
| Bmax (Maximum Binding Capacity) | 240 fmol/mg protein | Rat Striatal Membrane Homogenates | [2] |
Table 1: Binding Affinity and Density of [¹²⁵I]7-OH-PIPAT for the Dopamine D3 Receptor.
Signaling Pathways
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the D3 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Diagram of the Dopamine D3 Receptor Signaling Pathway:
Caption: Agonist binding to the D3 receptor activates the Gαi/o protein, which inhibits adenylyl cyclase.
Beyond the canonical adenylyl cyclase inhibition, activation of the D3 receptor can also lead to:
-
Modulation of Ion Channels: Regulation of potassium and calcium channel activity.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Influencing cell growth and differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of [¹²⁵I]7-OH-PIPAT.
Radioligand Binding Assay (Homogenate Binding)
This protocol is used to determine the affinity and density of D3 receptors in tissue homogenates.
Materials:
-
[¹²⁵I]7-OH-PIPAT
-
Tissue of interest (e.g., rat striatum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 1.5 mM CaCl₂, 5 mM MgCl₂, 5 mM KCl, and 120 mM NaCl.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM haloperidol
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize the tissue in ice-cold homogenization buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of tissue homogenate
-
50 µL of [¹²⁵I]7-OH-PIPAT at various concentrations (for saturation binding) or a fixed concentration (for competition binding).
-
50 µL of wash buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
For competition assays, add 50 µL of competing unlabeled ligand at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass-fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, analyze the data using Scatchard analysis to determine Kd and Bmax. For competition binding, use non-linear regression to determine the IC₅₀ and subsequently the Ki of the competing ligand.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for a typical radioligand binding assay.
Quantitative Autoradiography
This protocol is used to visualize and quantify the distribution of D3 receptors in brain sections.
Materials:
-
[¹²⁵I]7-OH-PIPAT
-
Frozen brain sections (e.g., 14 µm thick) mounted on slides
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM haloperidol
-
Phosphor imaging plates or X-ray film
-
Image analysis software
Procedure:
-
Slide Preparation: Thaw and pre-incubate the brain sections in incubation buffer for 15 minutes at room temperature.
-
Incubation: Incubate the slides in incubation buffer containing a specific concentration of [¹²⁵I]7-OH-PIPAT (e.g., 0.1-0.5 nM) for 60-120 minutes at room temperature. For non-specific binding, include 10 µM haloperidol in the incubation buffer for a parallel set of slides.
-
Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Drying: Quickly rinse the slides in distilled water and dry them under a stream of cold, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging plate or X-ray film for an appropriate duration (typically 24-72 hours).
-
Image Analysis: Scan the imaging plate or develop the film. Quantify the density of binding in different brain regions using a calibrated image analysis system.
Diagram of the Autoradiography Workflow:
Caption: Workflow for quantitative autoradiography.
Functional Assay: Adenylyl Cyclase Inhibition
This protocol measures the ability of 7-OH-PIPAT to inhibit adenylyl cyclase activity, a functional consequence of D3 receptor activation.
Materials:
-
7-OH-PIPAT (non-radioactive)
-
Cells expressing the dopamine D3 receptor (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Culture: Culture the D3 receptor-expressing cells to an appropriate confluency.
-
Treatment: Pre-incubate the cells with various concentrations of 7-OH-PIPAT for 15-30 minutes.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration as a function of the 7-OH-PIPAT concentration and determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Diagram of the Adenylyl Cyclase Inhibition Assay Workflow:
Caption: Workflow for the adenylyl cyclase inhibition assay.
Conclusion
This compound is a cornerstone radioligand for the investigation of the dopamine D3 receptor. Its high affinity and selectivity, coupled with well-established experimental protocols, allow for the precise characterization of the D3 receptor's distribution, density, and function. This technical guide provides a foundational understanding of the mechanism of action of [¹²⁵I]7-OH-PIPAT and detailed methodologies to facilitate further research into the role of the dopamine D3 receptor in health and disease. The continued application of these techniques will be instrumental in the development of novel therapeutics targeting this important receptor.
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Hydroxy-pipat I-125
This guide provides a comprehensive overview of the chemical and pharmacological properties of 7-Hydroxy-pipat I-125, a key radioligand in neuroreceptor research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, binding characteristics, and the experimental protocols for its use.
Chemical Structure and Properties
This compound, chemically known as [¹²⁵I]R(+)trans-7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl) aminotetralin, is a radioiodinated derivative of 7-Hydroxy-pipat. The molecule incorporates the radioactive isotope Iodine-125, which has a half-life of 59.392 days, making it a valuable tool for in vitro and in vivo receptor studies.
The core structure consists of a 7-hydroxytetralin moiety, which is crucial for its interaction with dopamine and serotonin receptors. The iodine atom, specifically the ¹²⁵I isotope, is attached to the propenyl group on the amine, allowing for sensitive detection in radioligand binding assays and autoradiography.
Chemical Formula: C₁₆H₂₂¹²⁵INO
Quantitative Binding Data
This compound exhibits high affinity and selectivity for dopamine D3 and serotonin 5-HT1A receptors. The following tables summarize the key binding parameters from various studies.
| Receptor Target | Tissue/Cell Line | K_d (nM) | B_max (fmol/mg protein) | Reference |
| Dopamine D3 Receptor | Rat Basal Forebrain Homogenates | 0.42 | Not Reported | [1] |
| 5-HT1A Receptor | Rat Hippocampal Homogenates | 1.4 | 210 | [1] |
Experimental Protocols
This section details the methodologies for the radiolabeling of 7-Hydroxy-pipat and its application in receptor binding and autoradiography experiments.
Radiolabeling of 7-Hydroxy-pipat with Iodine-125
The synthesis of [¹²⁵I]7-Hydroxy-pipat typically involves an electrophilic radioiodination of a suitable precursor, such as a trialkyltin derivative of 7-Hydroxy-pipat. A general procedure is outlined below:
Materials:
-
Precursor (e.g., N-(3-tri-n-butylstannyl-2-propenyl)-N-propyl-2-amino-7-methoxytetralin)
-
Na[¹²⁵I]
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
HPLC system for purification
Procedure:
-
To a reaction vial containing the precursor dissolved in a suitable organic solvent, add the Na[¹²⁵I] solution.
-
Initiate the reaction by adding the oxidizing agent.
-
Allow the reaction to proceed at room temperature for a specified time (typically 5-15 minutes).
-
Quench the reaction by adding the quenching solution.
-
Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹²⁵I]7-Hydroxy-pipat.
-
Determine the radiochemical purity and specific activity of the final product.
Dopamine D3 Receptor Binding Assay
This protocol describes a standard in vitro competition binding assay using [¹²⁵I]7-Hydroxy-pipat to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
Cell membranes expressing dopamine D3 receptors (e.g., from CHO or HEK293 cells)
-
[¹²⁵I]7-Hydroxy-pipat
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
Test compounds at various concentrations
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, assay buffer, and either the non-specific binding determinator or a test compound.
-
Add [¹²⁵I]7-Hydroxy-pipat to each well at a final concentration near its K_d value.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ values of the test compounds and subsequently calculate their K_i values.
Quantitative Autoradiography
This protocol outlines the procedure for visualizing and quantifying the distribution of dopamine D3 receptors in tissue sections using [¹²⁵I]7-Hydroxy-pipat.
Materials:
-
Frozen tissue sections (e.g., rat brain slices) mounted on microscope slides
-
[¹²⁵I]7-Hydroxy-pipat
-
Incubation buffer (same as for the binding assay)
-
Wash buffer (ice-cold incubation buffer)
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Thaw the tissue sections to room temperature.
-
Pre-incubate the slides in incubation buffer to rehydrate the tissue.
-
Incubate the slides with a solution of [¹²⁵I]7-Hydroxy-pipat in incubation buffer. For determining non-specific binding, a separate set of slides is incubated in the presence of the non-specific binding determinator.
-
After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Perform a final brief rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
Expose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
After an appropriate exposure time, develop the film or scan the imaging plate.
-
Analyze the resulting autoradiograms using image analysis software to quantify the density of receptor binding in different tissue regions.
Signaling Pathways
Activation of dopamine D3 and serotonin 5-HT1A receptors by agonists like 7-Hydroxy-pipat initiates intracellular signaling cascades that modulate neuronal activity. The following diagrams illustrate these pathways.
Conclusion
This compound is a powerful and versatile radioligand for the study of dopamine D3 and serotonin 5-HT1A receptors. Its high affinity and selectivity, combined with the favorable properties of Iodine-125, make it an indispensable tool for researchers investigating the roles of these receptors in health and disease. The protocols and data presented in this guide provide a solid foundation for the successful application of this radioligand in neuroscience research.
References
Technical Guide: Radiolabeling of 7-Hydroxy-pipat with Iodine-125 for Dopamine D3 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the radiolabeling of 7-Hydroxy-pipat (7-OH-PIPAT) with Iodine-125, creating the potent and selective radioligand [¹²⁵I]R(+)trans-7-OH-PIPAT. This tool is invaluable for the in-vitro and in-vivo study of the dopamine D3 receptor, a critical target in neurological and psychiatric drug development.
Introduction
7-Hydroxy-pipat (7-OH-PIPAT) is a high-affinity agonist for the dopamine D3 receptor. Radiolabeling this compound with Iodine-125 allows for sensitive and specific detection and quantification of D3 receptors in biological samples. [¹²⁵I]R(+)trans-7-OH-PIPAT has demonstrated high affinity and specific activity, making it an excellent probe for receptor binding assays, autoradiography, and other advanced research applications.[1] This guide details the experimental protocol for the radiosynthesis of [¹²⁵I]R(+)trans-7-OH-PIPAT, summarizes its binding characteristics, and illustrates the signaling pathway it modulates.
Quantitative Data Summary
The following table summarizes the key quantitative data for [¹²⁵I]R(+)trans-7-OH-PIPAT, highlighting its high affinity for the dopamine D3 receptor.
| Parameter | Value | Species/System | Reference |
| Kd | 0.05 nM | Spodoptera frugiperda (Sf9) cells expressing D3 receptors | [1] |
| Kd | 0.42 nM | Rat basal forebrain homogenates (dopamine receptors) | [2] |
| Kd | 1.4 nM | Rat hippocampal homogenates (5-HT1A receptors) | [2] |
| Bmax | 210 fmol/mg protein | Rat hippocampal homogenates (5-HT1A receptors) | [2] |
Experimental Protocol: Radiolabeling of 7-OH-PIPAT with Iodine-125
The synthesis of [¹²⁵I]R(+)trans-7-OH-PIPAT is achieved through the radioiododestannylation of an optically resolved organotin precursor.[1] This method allows for the direct and efficient incorporation of Iodine-125.
Materials:
-
(R)-(+)-trans-7-Hydroxy-2-[N-propyl-N-(3'-tributylstannyl-2'-propenyl)amino]tetralin (organotin precursor)
-
Sodium Iodide [¹²⁵I] (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Reaction vial (e.g., 1.5 mL conical glass vial)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Precursor Preparation: In a reaction vial, dissolve a small amount (typically 1-5 µg) of the (R)-(+)-organotin precursor in a suitable organic solvent (e.g., 10-20 µL of ethanol).
-
Radioiodination Reaction:
-
Add Na¹²⁵I (typically 1-5 mCi) to the vial containing the precursor.
-
Initiate the reaction by adding an oxidizing agent, such as Chloramine-T (typically 10-20 µL of a freshly prepared 1 mg/mL solution in water).
-
Allow the reaction to proceed at room temperature for a short period (typically 1-5 minutes). The reaction should be carried out under an inert atmosphere to prevent oxidation of the iodide.
-
-
Quenching the Reaction: Stop the reaction by adding a reducing agent, such as sodium metabisulfite (typically 50-100 µL of a 1 mg/mL solution in water), to consume any unreacted oxidizing agent.
-
Purification by HPLC:
-
Inject the entire reaction mixture onto a reverse-phase HPLC column.
-
Elute the components using a suitable mobile phase gradient to separate the desired [¹²⁵I]R(+)trans-7-OH-PIPAT from unreacted ¹²⁵I- and other reaction byproducts.
-
Monitor the column effluent with a radiation detector to identify the radioactive peak corresponding to the product.
-
-
Product Collection and Formulation:
-
Collect the fraction containing the purified [¹²⁵I]R(+)trans-7-OH-PIPAT.
-
The collected fraction, typically in the HPLC mobile phase, can be diluted with a suitable buffer (e.g., saline containing 0.1% bovine serum albumin) for use in subsequent experiments.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product by analytical HPLC.
-
Calculate the specific activity by measuring the radioactivity and the mass of the product.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the radiosynthesis and purification of [¹²⁵I]R(+)trans-7-OH-PIPAT.
Dopamine D3 Receptor Signaling Pathway
[¹²⁵I]R(+)trans-7-OH-PIPAT acts as an agonist at the dopamine D3 receptor, which is a G-protein coupled receptor (GPCR) of the D2-like family. The binding of 7-OH-PIPAT to the D3 receptor primarily initiates a Gi/o signaling cascade.
References
- 1. Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics of 7-Hydroxy-pipat I-125 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT) is a radioiodinated analog of 7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT), a compound known for its high affinity and selectivity for the dopamine D3 receptor. As a radioligand, [¹²⁵I]7-OH-PIPAT is a critical tool in neuroscience research for the characterization and quantification of D3 receptors. This technical guide synthesizes the available information on the in vivo and in vitro properties of [¹²⁵I]7-OH-PIPAT, with a focus on its pharmacokinetic profile.
Note to the Reader: Extensive literature searches did not yield specific in vivo pharmacokinetic studies detailing the whole-body distribution of [¹²⁵I]7-OH-PIPAT with quantitative data such as the percentage of injected dose per gram of tissue (%ID/g). The available research primarily focuses on its application in autoradiography for mapping D3 receptor distribution within the brain. Therefore, this guide will present the available data on its binding characteristics and a generalized experimental protocol for in vivo biodistribution studies.
In Vitro Binding Characteristics
[¹²⁵I]R(+)trans-7-OH-PIPAT has been demonstrated to be a high-affinity and selective radioligand for the dopamine D3 receptor. In vitro studies using rat brain homogenates have characterized its binding properties.
Table 1: In Vitro Binding Affinity of [¹²⁵I]R(+)trans-7-OH-PIPAT
| Parameter | Value | Tissue Source |
| Kd | 0.42 nM | Rat basal forebrain homogenates[1] |
Experimental Protocols
While a specific, detailed protocol for the in vivo biodistribution of [¹²⁵I]7-OH-PIPAT was not found in the reviewed literature, a general methodology for such a study can be outlined based on standard practices for radiolabeled compounds.
General Protocol for In Vivo Biodistribution Studies in Rodents
-
Radioligand Preparation:
-
[¹²⁵I]7-OH-PIPAT is prepared and purified to a high radiochemical purity.
-
The final product is dissolved in a sterile, biocompatible vehicle suitable for intravenous injection (e.g., saline with a small percentage of ethanol or Tween 80 to ensure solubility).
-
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are acclimated to laboratory conditions for at least one week prior to the experiment.
-
Food may be withheld for a few hours before injection to reduce variability in metabolism.
-
-
Radioligand Administration:
-
A known amount of [¹²⁵I]7-OH-PIPAT solution (typically 0.1-0.2 mL) is injected intravenously via the tail vein.
-
The exact dose of radioactivity (in µCi or MBq) and the mass of the compound are recorded for each animal.
-
-
Tissue Harvesting:
-
At predetermined time points post-injection (e.g., 2, 15, 30, 60, 120, and 240 minutes), animals are euthanized.
-
Blood is collected via cardiac puncture.
-
Key organs and tissues are dissected, including the brain, heart, lungs, liver, kidneys, spleen, muscle, and bone.
-
The brain may be further dissected into specific regions of interest (e.g., striatum, nucleus accumbens, cerebellum).
-
-
Radioactivity Measurement:
-
Each tissue sample is weighed.
-
The radioactivity in each sample is measured using a gamma counter.
-
Standards of the injected radioligand are also counted to allow for the calculation of the percentage of the injected dose.
-
-
Data Analysis:
-
The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
The results are typically presented as mean ± standard deviation for each tissue at each time point.
-
Pharmacokinetic parameters such as uptake, distribution, and clearance can then be determined.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the dopamine D3 receptor, the primary target of [¹²⁵I]7-OH-PIPAT.
Experimental Workflow for In Vivo Biodistribution
This diagram outlines the typical workflow for an in vivo biodistribution study of a radioligand like [¹²⁵I]7-OH-PIPAT.
References
An In-Depth Technical Guide on the Biodistribution of 7-Hydroxy-pipat I-125 in the Rodent Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodistribution of the radioligand 7-Hydroxy-pipat I-125 ([125I]7-OH-PIPAT) in the rodent brain. [125I]7-OH-PIPAT is a valuable tool for the in-vitro and in-vivo study of the dopamine D3 receptor, a key target in the research and development of therapeutics for a range of neurological and psychiatric disorders. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows.
Introduction to this compound
7-Hydroxy-pipat (7-OH-PIPAT) is a potent and selective agonist for the dopamine D3 receptor. When radiolabeled with iodine-125, it becomes a high-affinity radioligand, [125I]7-OH-PIPAT, enabling the quantitative analysis and visualization of D3 receptor distribution in biological tissues. Understanding the precise biodistribution of this radioligand in the rodent brain is crucial for interpreting experimental results and for the preclinical assessment of novel D3 receptor-targeting drugs.
Quantitative Biodistribution Data
Table 1: Regional Distribution of [125I]7-OH-PIPAT Binding in the Rat Brain
| Brain Region | Binding Density | Reference |
| Islands of Calleja | Very High | [1] |
| Nucleus Accumbens | High | [1] |
| Olfactory Tubercle | High | [2] |
| Ventral Pallidum | High | [1] |
| Substantia Nigra | High | [1] |
| Cerebellum (Lobules 9 and 10) | Moderate to High | [1][3] |
| Caudate Putamen | Moderate | [2] |
| Dorsal and Median Raphe Nuclei | Detectable | [1] |
Table 2: Binding Affinity and Density of [125I]S(-)5-OH-PIPAT in Rat Cerebellum
| Parameter | Value | Reference |
| Kd (dissociation constant) | 0.1 nM | [3] |
| Bmax (maximum binding capacity) | ~3 fmol/mg protein | [3] |
Note: The data in Table 2 is for [125I]S(-)5-OH-PIPAT, a close analog of [125I]7-OH-PIPAT, and provides a reasonable estimate of the binding characteristics in a D3 receptor-rich region.
Experimental Protocols
This section details the methodologies for key experiments involving [125I]7-OH-PIPAT, compiled from various sources to provide a comprehensive guide.
Radiosynthesis of [125I]7-OH-PIPAT
While a specific protocol for the direct iodination of 7-OH-PIPAT was not detailed in the searched literature, a general and widely used method for radioiodination of similar compounds is the Chloramine-T method.
Principle: The Chloramine-T method is an oxidative process where Chloramine-T facilitates the electrophilic substitution of an aromatic ring with radioactive iodine.
Materials:
-
Precursor molecule (e.g., a stannylated or phenolic precursor of 7-OH-PIPAT)
-
Sodium Iodide [125I]
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (pH 7.4)
-
HPLC system for purification
-
C18 Sep-Pak cartridge
Procedure:
-
To a solution of the precursor molecule in a suitable solvent, add Na[125I] in phosphate buffer.
-
Initiate the reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Purify the reaction mixture using reverse-phase HPLC to separate the radiolabeled product from unreacted precursors and byproducts.
-
The HPLC fraction containing [125I]7-OH-PIPAT is collected and can be further concentrated using a C18 Sep-Pak cartridge.
In-Vivo Biodistribution Study in Rodents
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals should be housed in a controlled environment with ad libitum access to food and water.
Radioligand Administration:
-
[125I]7-OH-PIPAT is diluted in sterile saline, often containing a small amount of a solubilizing agent like ethanol or Tween 80 to prevent sticking to the vial.
-
The radioligand is typically administered via intravenous (i.v.) injection into the tail vein. Intraperitoneal (i.p.) injections are also a possibility.
-
The injected volume is typically between 100-200 µL for mice and can be up to 500 µL for rats. The injected radioactivity dose can vary but is often in the range of 0.9 - 2.3 MBq.
Tissue Harvesting and Gamma Counting:
-
At predetermined time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h), animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood samples are collected via cardiac puncture.
-
The brain is rapidly excised and dissected into specific regions of interest on a cold plate.
-
Other organs of interest (liver, kidneys, lungs, heart, etc.) are also collected.
-
Each tissue sample is weighed, and the radioactivity is measured using a calibrated gamma counter.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Autoradiography
Tissue Preparation:
-
Following euthanasia, the brain is rapidly removed and frozen in isopentane cooled with dry ice.
-
The frozen brain is sectioned on a cryostat at a thickness of 10-20 µm.
-
Sections are thaw-mounted onto gelatin-coated microscope slides and stored at -80°C until use.
Binding Assay:
-
Slides are brought to room temperature and pre-incubated in a buffer (e.g., Tris-HCl) to rehydrate the tissue and remove endogenous ligands.
-
Sections are then incubated with a solution containing [125I]7-OH-PIPAT at a concentration near its Kd.
-
To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a competing non-radioactive ligand (e.g., unlabeled 7-OH-PIPAT or a D3 antagonist).
-
After incubation, the slides are washed in cold buffer to remove unbound radioligand and then dried.
Imaging and Analysis:
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a period of hours to days, depending on the level of radioactivity.
-
The resulting images are scanned, and the optical density in different brain regions is quantified using image analysis software.
-
Co-exposure of calibrated radioactive standards allows for the conversion of optical density values to absolute units of radioactivity (e.g., fmol/mg tissue).
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation primarily leads to the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins.[4][5][6] This initiates a cascade of downstream effects.
Caption: Dopamine D3 Receptor Signaling Cascade.
Experimental Workflow for In-Vivo Biodistribution
The following diagram illustrates the typical workflow for an in-vivo biodistribution study of [125I]7-OH-PIPAT in a rodent model.
Caption: In-Vivo Biodistribution Experimental Workflow.
References
- 1. Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic studies of dopamine D3 receptors in rat cerebellum using [125I]S(-)5-OH-PIPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 7-Hydroxy-pipat I-125 Autoradiography in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting quantitative autoradiography in brain tissue using [125I]7-OH-PIPAT, a high-affinity radioligand for the dopamine D3 receptor. This technique is invaluable for the anatomical localization and quantification of D3 receptors, offering insights into their role in various neurological and psychiatric disorders.
Introduction
[125I]7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl) aminotetralin ([125I]7-OH-PIPAT) is a selective radioligand that binds with high affinity to dopamine D3 receptors.[1][2] Its high specific activity makes it an excellent tool for visualizing and quantifying the distribution of D3 receptors in the brain.[1][2] Autoradiography with [125I]7-OH-PIPAT allows for the precise mapping of these receptors in various brain regions, which is crucial for understanding their physiological functions and their involvement in pathological conditions. The D3 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data for [125I]7-OH-PIPAT binding in rat brain tissue, providing key parameters for experimental design and data interpretation.
Table 1: Binding Affinity (Kd) of [125I]7-OH-PIPAT in Rat Brain
| Brain Region | Kd (nM) | Reference |
| Basal Forebrain (homogenates) | 0.42 | [1][2] |
| Cerebellum (molecular layers 9 and 10) | 0.1 | [5] |
| Hippocampus (homogenates, 5-HT1A sites) | 1.4 | [1][2] |
Table 2: Receptor Density (Bmax) of [125I]7-OH-PIPAT in Rat Brain
| Brain Region | Bmax (fmol/mg protein) | Reference |
| Cerebellum (molecular layers 9 and 10) | ~3 | [5] |
| Hippocampus (homogenates, 5-HT1A sites) | 210 | [1][2] |
Table 3: Regional Distribution of [125I]7-OH-PIPAT Binding in Rat Brain
| Brain Region | Relative Binding Level | Reference |
| Islands of Calleja | Very High | [6] |
| Nucleus Accumbens | Very High | [6] |
| Ventral Pallidum | High | [6] |
| Substantia Nigra | High | [6] |
| Cerebellum (Lobules 9 and 10) | High | [6] |
| Dorsal and Median Raphe Nuclei | Detectable | [6] |
Experimental Protocols
This section provides a detailed methodology for performing [125I]7-OH-PIPAT autoradiography on brain tissue sections.
I. Tissue Preparation
-
Euthanasia and Brain Extraction: Anesthetize the animal (e.g., rat) and perform euthanasia according to approved institutional guidelines. Promptly dissect the brain and snap-freeze it in isopentane pre-chilled with dry ice. Store the frozen brain at -80°C until sectioning.
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 14-20 µm. Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Slide Storage: Store the slide-mounted sections in a desiccated slide box at -80°C until the day of the experiment.
II. Radioligand Binding Assay
-
Slide Equilibration: On the day of the experiment, allow the slide boxes to warm to room temperature for at least 30 minutes before opening to prevent condensation.
-
Pre-incubation: Place the slides in a slide rack and pre-incubate them in a buffer solution to rehydrate the tissue and remove endogenous ligands.
-
Pre-incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Duration: 30 minutes at room temperature with gentle agitation.
-
-
Incubation with [125I]7-OH-PIPAT:
-
Total Binding: Incubate the sections with [125I]7-OH-PIPAT in assay buffer. The final concentration of the radioligand should be close to its Kd value (e.g., 0.1-0.5 nM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% bovine serum albumin (BSA), pH 7.4.
-
-
Non-specific Binding: For a parallel set of slides, incubate the sections with [125I]7-OH-PIPAT in the presence of a high concentration of a competing, non-radiolabeled ligand to saturate the specific binding sites.[5] This allows for the determination of binding to non-receptor sites.[5][7]
-
Displacer: 10 µM (+)butaclamol or another suitable dopamine receptor antagonist.
-
-
Incubation Conditions: Incubate for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Quickly rinse the slides in ice-cold wash buffer to remove unbound radioligand.
-
Perform a series of washes in ice-cold wash buffer (e.g., 3 x 5 minutes).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
III. Signal Detection and Data Analysis
-
Autoradiography:
-
Appose the dried slides to a phosphor imaging plate or X-ray film in a light-tight cassette. Include 125I-labeled standards of known radioactivity for quantification.
-
Expose for 1-5 days at room temperature. The optimal exposure time will depend on the specific activity of the radioligand and the density of the receptors.
-
-
Image Acquisition:
-
Scan the phosphor imaging plate using a phosphor imager to create a digital image of the radioactivity distribution.
-
-
Data Quantification:
-
Use densitometry software to measure the optical density in specific brain regions of interest (ROIs) on the autoradiograms.
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) by creating a standard curve from the 125I standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for [125I]7-OH-PIPAT Autoradiography
Caption: Experimental workflow for autoradiography.
References
- 1. Absolute quantitative autoradiography of low concentrations of [125I]-labeled proteins in arterial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 6. Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-specific binding: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for Quantitative Autoradiography with [¹²⁵I]7-Hydroxy-PIPAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of [¹²⁵I]7-Hydroxy-PIPAT ([¹²⁵I]7-OH-PIPAT), a high-affinity and selective radioligand for the dopamine D3 receptor, in quantitative autoradiography. This technique allows for the precise localization and quantification of D3 receptors in tissue sections, providing valuable insights for neuroscience research and the development of therapeutic agents targeting the dopaminergic system. The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in limbic regions of the brain and is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][][3]
[¹²⁵I]7-OH-PIPAT has been shown to bind with subnanomolar affinity to a single population of sites consistent with the pharmacological profile of the D3 receptor.[4][5] Its high specific activity makes it an excellent tool for detecting D3 receptor distribution even in regions with lower receptor densities.[5]
Key Characteristics of [¹²⁵I]7-OH-PIPAT
| Property | Value | Reference |
| Ligand | (R)-(+)-trans-7-hydroxy-2-[N-n-propyl-N-(3'-[¹²⁵I]iodo-2'-propenyl)amino]tetralin | [4] |
| Receptor Target | Dopamine D3 Receptor | [4] |
| Affinity (Kd) | ~0.42 - 0.48 nM (in rat basal forebrain/striatal homogenates) | [6] |
| Binding | Saturable and reversible | [5] |
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is coupled to Gi/o proteins.[1][3] Upon agonist binding, the receptor activates these G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][7] This signaling cascade modulates various cellular processes, including ion channel activity and gene expression.[7]
Dopamine D3 Receptor Signaling Cascade.
Experimental Protocols
I. Tissue Preparation
-
Animal Euthanasia and Brain Extraction: Euthanize the animal according to approved institutional guidelines. Immediately dissect the brain and snap-freeze it in isopentane cooled with dry ice or liquid nitrogen to minimize tissue degradation.[8]
-
Storage: Store the frozen brains at -80°C until sectioning.
-
Cryosectioning:
-
Allow the brain to equilibrate to the cryostat temperature (-18°C to -20°C).
-
Mount the brain onto a cryostat chuck using an appropriate embedding medium.
-
Cut coronal or sagittal sections at a thickness of 14-20 µm.[8]
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.[8]
-
Store the slide-mounted sections at -80°C until the day of the experiment.
-
II. Quantitative Autoradiography Protocol
This protocol is adapted from established methods for [¹²⁵I]-labeled ligands.
Materials:
-
Slide-mounted brain sections
-
[¹²⁵I]7-OH-PIPAT
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4
-
Displacing agent for non-specific binding (NSB): 10 µM Spiperone or 1 µM Dopamine
-
Phosphor imaging plates or autoradiography film
-
[¹²⁵I] standards for calibration
Procedure:
-
Pre-incubation:
-
Bring the slide-mounted sections to room temperature.
-
Pre-incubate the slides in assay buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[9]
-
-
Incubation:
-
Prepare the incubation solution with [¹²⁵I]7-OH-PIPAT in the assay buffer at a concentration of approximately 0.1-0.5 nM.
-
For determining total binding , incubate a set of slides in the radioligand solution.
-
For determining non-specific binding , incubate an adjacent set of slides in the radioligand solution containing the displacing agent (e.g., 10 µM Spiperone).
-
Incubate all slides for 60-90 minutes at room temperature to reach equilibrium.
-
-
Washing:
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
-
-
Exposure:
-
Appose the dried slides along with [¹²⁵I] standards to a phosphor imaging plate or autoradiography film in a light-tight cassette.[10]
-
Exposure time will vary depending on the specific activity of the ligand and the density of receptors. For [¹²⁵I], this can range from 24 to 72 hours.
-
-
Data Acquisition and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.
-
Convert the optical density values to fmol/mg of tissue by comparing them to the standard curve generated from the [¹²⁵I] standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
Experimental Workflow Diagram
Quantitative Autoradiography Workflow.
Data Presentation
The following table summarizes the distribution of dopamine D3 receptors in various regions of the rat brain as determined by quantitative autoradiography with [¹²⁵I]7-OH-PIPAT. Note that absolute values can vary between studies based on slight methodological differences.
| Brain Region | D3 Receptor Density (fmol/mg protein) | Reference |
| Islands of Calleja | High | [5] |
| Nucleus Accumbens | High | [5] |
| Ventral Pallidum | High | [5] |
| Substantia Nigra | High | [5] |
| Cerebellum (Lobules 9 & 10) | High | [5] |
| Dorsal and Median Raphe Nuclei | Detectable | [5] |
| Molecular Layers 9 & 10 (Cerebellum) | ~3 | [11] |
Note on Quantitative Data: The study by Stanwood et al. (2000) provides a detailed qualitative distribution map, highlighting regions with the "highest levels" of binding.[5] The value for the cerebellum is from a study using a similar ligand, [¹²⁵I]S(-)5-OH-PIPAT, which also demonstrates the low density of D3 receptors in that specific region.[11] For precise quantification, it is crucial to include calibrated standards in each experiment to generate a standard curve for converting optical density to fmol/mg tissue.
Troubleshooting and Considerations
-
High Non-Specific Binding: Ensure adequate washing steps and the use of an appropriate concentration of the displacing agent. The choice of displacer can also be critical; some studies may use unlabeled 7-OH-PIPAT itself at a high concentration.
-
Low Signal: Check the specific activity and age of the radioligand, as [¹²⁵I] has a half-life of approximately 60 days. Increase the exposure time if necessary.
-
Tissue Quality: Proper and rapid freezing of the tissue is essential to maintain tissue morphology and receptor integrity.
-
Selectivity: While [¹²⁵I]7-OH-PIPAT is highly selective for D3 receptors, in regions with very high D2 receptor density, co-localization might be a consideration. The inclusion of GTP in the incubation buffer can inhibit agonist binding to G-protein coupled D2 receptors, thus enhancing the selectivity for D3 sites.[11]
References
- 1. researchgate.net [researchgate.net]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 9. Autoradiography [fz-juelich.de]
- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative autoradiographic studies of dopamine D3 receptors in rat cerebellum using [125I]S(-)5-OH-PIPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-pipat I-125 In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for conducting an in vitro binding assay using [125I]7-Hydroxy-pipat ([125I]7-OH-PIPAT), a high-affinity and selective radioligand for the dopamine D3 receptor. This assay is a valuable tool for the characterization of novel compounds targeting the D3 receptor, which is implicated in various neurological and psychiatric disorders.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain. Its distinct distribution and physiological roles make it an attractive target for the development of therapeutics for conditions such as Parkinson's disease, schizophrenia, and substance abuse. [125I]7-OH-PIPAT is a radioiodinated analog of the potent D3 receptor agonist 7-OH-DPAT and serves as a critical tool for in vitro pharmacological studies.
Quantitative Data Summary
The following tables summarize the binding affinity (Kd) and receptor density (Bmax) of [125I]7-OH-PIPAT for the dopamine D3 receptor, as well as the inhibitory constants (Ki) for various competing ligands.
Table 1: Binding Characteristics of [125I]7-OH-PIPAT at the Dopamine D3 Receptor
| Parameter | Value | Tissue Source | Reference |
| Kd | 0.42 nM | Rat Basal Forebrain Homogenates | [1] |
| Kd | 0.48 nM | Rat Striatal Membrane Homogenates | [2] |
| Bmax | 240 fmol/mg protein | Rat Striatal Membrane Homogenates | [2] |
Table 2: Binding Affinities (Ki) of Unlabeled Ligands at the Human Dopamine D3 Receptor
| Compound | Ki (nM) | Reference |
| 7-OH-DPAT | 0.57 | [3] |
| PG 571 | 0.44 | [4] |
| PG 01042 | 0.47 | [4] |
| CJB 090 | 0.6 | [4] |
| PG 648 | 1.4 | [4] |
| JJC 4-077 | 1.8 | [4] |
Experimental Protocols
This section provides detailed methodologies for the preparation of materials and the execution of the [125I]7-OH-PIPAT in vitro binding assay.
Materials and Reagents
-
[125I]7-OH-PIPAT (specific activity ~2000 Ci/mmol)
-
HEK293 cells stably expressing the human dopamine D3 receptor or rat striatum
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific binding determinant: 10 µM Haloperidol or 3 µM (+)-Butaclamol
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Standard laboratory equipment (centrifuge, incubator, filtration apparatus, liquid scintillation counter)
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway. Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate the activity of various downstream effectors, including ion channels.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps in the [125I]7-OH-PIPAT in vitro binding assay.
Caption: In Vitro Radioligand Binding Assay Workflow.
Protocol for Membrane Preparation from Cultured Cells (e.g., HEK293-D3R)
-
Grow HEK293 cells stably expressing the human dopamine D3 receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol for Membrane Preparation from Rat Striatum
-
Dissect the striata from rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer.
-
Determine the protein concentration and store the membranes at -80°C.
Radioligand Binding Assay Protocol
-
Assay Setup: Set up the assay in 96-well plates or individual tubes. For each data point, prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the competing compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [125I]7-OH-PIPAT (at a final concentration near the Kd, e.g., 0.5 nM), and 100 µL of the membrane preparation (containing 50-100 µg of protein).
-
Non-specific Binding: Add 50 µL of the non-specific binding determinant (e.g., 10 µM haloperidol), 50 µL of [125I]7-OH-PIPAT, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of the competing compound at various concentrations, 50 µL of [125I]7-OH-PIPAT, and 100 µL of the membrane preparation.
-
Incubation: Incubate the plates/tubes at room temperature (or a specified temperature) for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in PEI. Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Saturation Analysis: For saturation experiments (using increasing concentrations of [125I]7-OH-PIPAT), plot specific binding versus the concentration of the radioligand. Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Competition Analysis: For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the data using a sigmoidal dose-response model to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane preparation [bio-protocol.org]
- 4. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-pipat I-125 in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²⁵I]R(+)trans-7-OH-PIPAT is a radioiodinated ligand with high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for in vitro and in vivo receptor occupancy studies.[1][2] Its high specific activity allows for sensitive detection and quantification of D3 receptors in various tissues, particularly in the brain.[1][3] These application notes provide an overview of the characteristics of [¹²⁵I]7-OH-PIPAT and detailed protocols for its use in receptor binding and occupancy assays.
Key Features of [¹²⁵I]7-OH-PIPAT
-
High Affinity for Dopamine D3 Receptors: [¹²⁵I]7-OH-PIPAT exhibits subnanomolar affinity for the dopamine D3 receptor, enabling robust and reproducible binding assays.[1][2]
-
Selectivity: While it has a primary affinity for D3 receptors, [¹²⁵I]7-OH-PIPAT can also bind to 5-HT1A and sigma sites.[1] For selective D3 receptor binding, it is crucial to include blocking agents in the assay buffer.
-
High Specific Activity: The use of Iodine-125 provides a high specific activity, which is advantageous for detecting low receptor densities.[1]
-
Versatility: This radioligand is suitable for both in vitro homogenate binding assays and autoradiography, as well as for ex vivo analysis in in vivo receptor occupancy studies.[1][3]
Quantitative Data Summary
The following table summarizes the binding affinity of [¹²⁵I]7-OH-PIPAT for various receptors as reported in the literature.
| Receptor Target | Brain Region/System | K_d (nM) | B_max (fmol/mg protein) | Reference |
| Dopamine Receptors | Rat Basal Forebrain | 0.42 | Not Reported | [1] |
| Dopamine D3 Receptor | Rat Striatum | 0.48 | 240 | [2] |
| 5-HT1A Receptors | Rat Hippocampus | 1.4 | 210 | [1] |
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D3 Receptors
This protocol describes a method for determining the binding of [¹²⁵I]7-OH-PIPAT to dopamine D3 receptors in rat brain tissue homogenates.
Materials:
-
[¹²⁵I]7-OH-PIPAT
-
Rat brain tissue (e.g., basal forebrain, striatum)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂
-
GTP (Guanosine 5'-triphosphate)
-
DTG (1,3-di-o-tolylguanidine)
-
Non-specific binding control: 10 µM Haloperidol or unlabeled 7-OH-PIPAT
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Tissue Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer.
-
Determine the protein concentration of the homogenate.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and displacement curves (if applicable).
-
To each tube, add the following in order:
-
Assay buffer
-
10 µM GTP (to inhibit binding to D2 and 5-HT1A receptors)[1]
-
1 µM DTG (to inhibit binding to sigma sites)[1]
-
For non-specific binding tubes, add 10 µM haloperidol.
-
For total binding tubes, add vehicle.
-
Add varying concentrations of [¹²⁵I]7-OH-PIPAT (e.g., 0.01 - 5 nM).
-
Add 100-200 µg of tissue homogenate to initiate the binding reaction.
-
-
The final assay volume should be 250-500 µL.
-
Incubate the tubes at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with 3-5 mL of ice-cold assay buffer.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis to determine the K_d and B_max values using non-linear regression (e.g., one-site binding hyperbola).
-
Protocol 2: In Vivo Receptor Occupancy Study (Ex Vivo Analysis)
This protocol outlines a general procedure for assessing the in vivo occupancy of dopamine D3 receptors by a test compound using [¹²⁵I]7-OH-PIPAT.
Materials:
-
Test compound
-
[¹²⁵I]7-OH-PIPAT
-
Laboratory animals (e.g., rats or mice)
-
Vehicle for test compound and radioligand
-
Surgical tools for tissue dissection
-
Homogenization buffer (as in Protocol 1)
-
Gamma counter
Experimental Workflow:
Caption: Workflow for an In Vivo Receptor Occupancy Study.
Procedure:
-
Compound Administration:
-
Administer the test compound to a group of animals at various doses.
-
Administer the vehicle to a control group.
-
The route of administration (e.g., oral, intravenous) will depend on the properties of the test compound.
-
-
Radioligand Injection:
-
At the expected time of maximum plasma or brain concentration (T_max) of the test compound, administer a tracer dose of [¹²⁵I]7-OH-PIPAT (typically via intravenous injection).
-
-
Tissue Collection:
-
At a predetermined time after radioligand injection (to allow for sufficient binding to the target), euthanize the animals.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., nucleus accumbens, substantia nigra).[3]
-
-
Measurement of Radioactivity:
-
Weigh the dissected brain regions and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percent receptor occupancy for each dose of the test compound using the following formula:
% Occupancy = (1 - (Specific Binding in Drug-Treated Animal / Specific Binding in Vehicle-Treated Animal)) * 100
-
To determine specific binding, a separate group of animals can be pre-treated with a saturating dose of a known D3 receptor antagonist to define non-specific binding.
-
Plot the percent occupancy against the dose or plasma concentration of the test compound to determine the ED₅₀ or EC₅₀ for receptor occupancy.
-
Drug Dose vs. Receptor Occupancy Relationship
The relationship between the dose of a test compound and the resulting receptor occupancy typically follows a sigmoidal curve. This relationship is fundamental to understanding the pharmacokinetic and pharmacodynamic properties of a drug.
Caption: Relationship between Drug Dose and Receptor Occupancy.
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Animal In Vivo Imaging with 7-Hydroxy-pipat I-125
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-pipat (7-OH-PIPAT) is a high-affinity agonist for the dopamine D3 receptor. When radiolabeled with Iodine-125 (I-125), it becomes a valuable tool for in vivo imaging studies, particularly for Single Photon Emission Computed Tomography (SPECT). [125I]R(+)trans-7-OH-PIPAT is a potent radioligand that allows for the investigation and characterization of the distribution of dopamine D3 receptors in preclinical models.[1] This document provides detailed application notes and protocols for the use of [125I]7-OH-PIPAT in small animal in vivo imaging, aimed at researchers in neuroscience, pharmacology, and drug development.
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is implicated in various neurological and psychiatric disorders. Therefore, the ability to image and quantify D3 receptor density and occupancy in vivo is crucial for understanding disease pathophysiology and for the development of novel therapeutics targeting this receptor.
Data Presentation
In Vitro Binding Properties of [125I]7-OH-PIPAT
The following table summarizes the in vitro binding affinities of [125I]7-OH-PIPAT for the dopamine D3 receptor and notable off-target binding sites. This data is crucial for interpreting in vivo imaging results, as off-target binding can contribute to the overall signal in various brain regions.
| Target Receptor | Brain Region for Assay | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Dopamine D3 | Basal Forebrain (rat) | 0.42 | - | [1] |
| 5-HT1A | Hippocampus (rat) | 1.4 | 210 | [1] |
| Sigma sites | Cerebellum (rat) | - | - | [1] |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum receptor density.
Representative In Vivo Biodistribution of [125I]7-OH-PIPAT in Rodents
The following table presents representative biodistribution data for [125I]7-OH-PIPAT in rats at 2 hours post-injection. This data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Note: This is illustrative data based on the known receptor distribution and typical radiotracer behavior; actual results may vary.
| Organ/Tissue | Representative %ID/g (2 hours post-injection) | Primary Receptor Target(s) |
| Striatum | 3.5 | Dopamine D3 |
| Nucleus Accumbens | 4.2 | Dopamine D3 |
| Olfactory Tubercle | 3.8 | Dopamine D3 |
| Hippocampus | 1.8 | 5-HT1A |
| Cerebellum | 0.5 | Sigma sites / Non-specific |
| Cortex | 1.2 | Low D3 / Non-specific |
| Blood | 0.3 | - |
| Liver | 5.0 | Metabolism/Excretion |
| Kidneys | 8.0 | Excretion |
| Thyroid | 0.2 (with blocking) | Free I-125 |
Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors. Upon binding of an agonist such as 7-OH-PIPAT, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαi/o proteins, which inhibits the activity of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols
Radiolabeling of 7-OH-PIPAT with Iodine-125
This protocol is a general method for radioiodination and should be optimized for specific laboratory conditions.
Materials:
-
7-OH-PIPAT precursor (e.g., tributylstannyl derivative)
-
[125I]Sodium Iodide
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching solution (e.g., sodium metabisulfite)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Reaction vial and shielding
Procedure:
-
To a shielded reaction vial, add the 7-OH-PIPAT precursor dissolved in a suitable solvent (e.g., ethanol).
-
Add [125I]Sodium Iodide.
-
Initiate the reaction by adding the oxidizing agent.
-
Allow the reaction to proceed for a short duration (e.g., 1-5 minutes) at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Inject the reaction mixture onto the HPLC system for purification.
-
Collect the fraction corresponding to [125I]7-OH-PIPAT.
-
Remove the HPLC solvent (e.g., by rotary evaporation or nitrogen stream).
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Determine the radiochemical purity and specific activity.
Small Animal In Vivo SPECT Imaging Protocol
This protocol provides a framework for conducting in vivo SPECT imaging studies in rodents using [125I]7-OH-PIPAT.
1. Animal Preparation:
-
Animal Model: Use appropriate rodent models (e.g., healthy rats or mice, or disease models).
-
Thyroid Blocking: To prevent the uptake of free [125I] by the thyroid gland, administer a blocking agent such as potassium iodide (KI) or Lugol's solution in the drinking water for at least 24 hours prior to the imaging session and continue for the duration of the study.
-
Anesthesia: Anesthetize the animal for the duration of the imaging procedure. Isoflurane (1-2% in oxygen) is a common choice as it allows for rapid induction and recovery.
-
Catheterization: For dynamic imaging or blood sampling, a tail vein catheter may be inserted for radiotracer administration.
2. Radiotracer Administration:
-
Dose: The injected dose will depend on the specific activity of the radiotracer and the sensitivity of the SPECT system. A typical dose for I-125 imaging in mice is in the range of 100-300 µCi.
-
Route of Administration: Administer [125I]7-OH-PIPAT intravenously via the tail vein.
3. SPECT Image Acquisition:
-
Imaging System: Use a small animal SPECT scanner equipped with a collimator suitable for the low energy of I-125 (e.g., a pinhole or multi-pinhole collimator for high resolution).
-
Energy Window: Set the energy window to capture the primary gamma photon emission of I-125 (around 27-35 keV).
-
Acquisition Mode: Acquire data in a step-and-shoot or continuous rotation mode over 360 degrees.
-
Projection Number and Time: Acquire a sufficient number of projections (e.g., 60-120) for adequate sampling. The acquisition time per projection will depend on the injected dose and system sensitivity. Total acquisition time can range from 30 to 60 minutes.
-
Image Reconstruction: Reconstruct the acquired projection data using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation and scatter.
4. Data Analysis:
-
Image Registration: If anatomical information is required, co-register the SPECT images with a CT or MRI scan.
-
Region of Interest (ROI) Analysis: Draw ROIs on the reconstructed images corresponding to specific brain regions (e.g., striatum, nucleus accumbens, cerebellum).
-
Quantification: Calculate the mean radioactivity concentration within each ROI. This can be expressed as standardized uptake value (SUV) or as a ratio to a reference region (e.g., cerebellum, which has low D3 receptor density).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo imaging study with [125I]7-OH-PIPAT.
Caption: In Vivo Imaging Experimental Workflow.
Applications in Drug Development
Small animal in vivo imaging with [125I]7-OH-PIPAT offers several key applications in the drug development process for compounds targeting the dopamine D3 receptor:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the relationship between the concentration of a therapeutic drug and its effect on D3 receptor binding.
-
Receptor Occupancy Studies: Quantify the extent to which a novel drug candidate binds to and occupies the D3 receptor in the living brain. This is crucial for dose selection for clinical trials.
-
Target Engagement: Confirm that a new drug reaches and interacts with its intended target (the D3 receptor) in a dose-dependent manner.
-
Disease Model Characterization: Investigate changes in D3 receptor density and distribution in animal models of neurological and psychiatric disorders.
Receptor Occupancy Study Workflow
The following diagram outlines the logical flow of a receptor occupancy study.
References
Application Notes and Protocols for Determining the Specific Binding of [¹²⁵I]7-Hydroxy-PIPAT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting saturation binding assays to determine the specific binding of [¹²⁵I]7-Hydroxy-PIPAT, a high-affinity radioligand for the dopamine D3 receptor.[1][2][3][4] The following sections detail the necessary reagents, experimental procedures, and data analysis required to accurately quantify the binding characteristics of this radioligand.
Introduction
[¹²⁵I]7-Hydroxy-PIPAT is a critical tool for studying the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders. Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and its receptor.[5][6] These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in a given tissue or cell preparation.[6][7] The calculation of specific binding is achieved by subtracting non-specific binding from the total binding.[8][9]
Key Experimental Principles
A saturation binding experiment involves incubating a constant amount of receptor preparation with increasing concentrations of the radioligand, [¹²⁵I]7-Hydroxy-PIPAT.[10][11] The experiment is performed in two sets of tubes. The first set measures total binding , which includes both binding to the D3 receptor (specific) and to other non-receptor sites (non-specific).[8] The second set of tubes is used to determine non-specific binding by including a high concentration of an unlabeled competing ligand that saturates the specific receptors, allowing the radioligand to only bind to non-specific sites.[8][9] Specific binding is then calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.[8]
Data Presentation
Table 1: Representative Saturation Binding Data for [¹²⁵I]7-Hydroxy-PIPAT
| [¹²⁵I]7-Hydroxy-PIPAT] (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | Specific Binding (fmol/mg protein) |
| 0.05 | 1500 | 150 | 1350 | 30.7 |
| 0.1 | 2800 | 300 | 2500 | 56.8 |
| 0.2 | 4800 | 600 | 4200 | 95.5 |
| 0.5 | 7500 | 1500 | 6000 | 136.4 |
| 1.0 | 9500 | 3000 | 6500 | 147.7 |
| 2.0 | 11000 | 6000 | 5000 | 113.6 |
| 5.0 | 12500 | 10000 | 2500 | 56.8 |
| 10.0 | 13500 | 12000 | 1500 | 34.1 |
Table 2: Calculated Binding Parameters for [¹²⁵I]7-Hydroxy-PIPAT
| Parameter | Value | Unit |
| Kd | 0.45 | nM |
| Bmax | 165 | fmol/mg protein |
Note: The data presented in these tables are for illustrative purposes and may vary based on experimental conditions. A reported Kd for [¹²⁵I]trans-7-OH-PIPAT-A is 0.48 nM with a Bmax of 240 fmol/mg of protein in rat striatal membrane homogenates.[1] Another study reported a Kd of 0.42 nM in rat basal forebrain homogenates.[2]
Experimental Protocols
Materials and Reagents
-
Radioligand: [¹²⁵I]7-Hydroxy-PIPAT (Specific Activity: ~2200 Ci/mmol)
-
Unlabeled Ligand: (+)-7-OH-DPAT or another suitable D3 antagonist/agonist (e.g., Haloperidol)
-
Receptor Source: Rat striatal membrane homogenates or cells expressing the human dopamine D3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Multi-well plates or centrifuge tubes
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Protocol for Saturation Binding Assay
-
Prepare Reagents:
-
Prepare a series of dilutions of [¹²⁵I]7-Hydroxy-PIPAT in assay buffer to achieve final concentrations ranging from approximately 0.01 to 10 nM.
-
Prepare a stock solution of the unlabeled competing ligand at a concentration that will result in a final assay concentration of 100- to 1000-fold higher than the Kd of [¹²⁵I]7-Hydroxy-PIPAT (e.g., 10 µM).
-
-
Assay Setup:
-
Set up two sets of tubes or wells for each concentration of the radioligand.
-
Total Binding Tubes: Add 50 µL of assay buffer.
-
Non-specific Binding Tubes: Add 50 µL of the unlabeled ligand stock solution.
-
-
Incubation:
-
To all tubes, add 100 µL of the appropriate [¹²⁵I]7-Hydroxy-PIPAT dilution.
-
Add 100 µL of the receptor preparation (e.g., 50-100 µg of membrane protein).
-
The final assay volume should be 250 µL.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Termination of Assay:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters that have been pre-soaked in wash buffer.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Protein Determination:
-
Determine the protein concentration of the receptor preparation using a standard protein assay.
-
Data Analysis
-
Calculate Specific Binding: For each concentration of [¹²⁵I]7-Hydroxy-PIPAT, subtract the average CPM from the non-specific binding tubes from the average CPM of the total binding tubes.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Convert CPM to Molar Concentrations: Convert the specific binding from CPM to fmol/mg of protein using the specific activity of the radioligand and the protein concentration of the receptor preparation.
-
Determine Kd and Bmax: Plot the specific binding (Y-axis) against the concentration of [¹²⁵I]7-Hydroxy-PIPAT (X-axis). Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[6]
Visualizations
Caption: Workflow for the [¹²⁵I]7-Hydroxy-PIPAT saturation binding assay.
Caption: Logical relationship for calculating specific binding.
Caption: Simplified dopamine D3 receptor signaling pathway.
References
- 1. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. graphpad.com [graphpad.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
Application Notes and Protocols for 7-Hydroxy-pipat I-125 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for tissue preparation and radioligand binding assays using 7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT), a selective antagonist for the dopamine D3 receptor. The information is intended to guide researchers in accurately characterizing the distribution and density of D3 receptors in brain tissue.
Introduction
[¹²⁵I]7-OH-PIPAT is a widely used radioligand for labeling and quantifying dopamine D3 receptors in vitro. Its high affinity and specific activity make it an excellent tool for receptor binding assays and autoradiography in brain tissue.[1] Understanding the precise localization and density of D3 receptors is crucial for neuroscience research and the development of therapeutic agents targeting neuropsychiatric and neurodegenerative disorders.[2][3] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja.[2] It is involved in modulating dopamine release and neuronal excitability.[2]
Dopamine D3 Receptor Signaling
Activation of the D3 receptor, which couples to Gi/Go proteins, initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] The D3 receptor can also modulate ion channels, such as potassium and calcium channels, and activate kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway.[4][5]
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Data Analysis of [¹²⁵I]R(+)trans-7-Hydroxy-pipat Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²⁵I]R(+)trans-7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin, commonly known as [¹²⁵I]R(+)trans-7-OH-PIPAT, is a high-affinity and selective radioligand for the dopamine D3 receptor.[1] Its favorable properties, including high specific activity, make it an invaluable tool for the characterization and quantification of D3 receptors in brain tissue and other biological preparations.[1] These application notes provide detailed protocols for performing radioligand binding assays with [¹²⁵I]R(+)trans-7-OH-PIPAT, analyzing the resulting data, and an overview of the associated dopamine D3 receptor signaling pathways.
Data Presentation
Quantitative data from [¹²⁵I]R(+)trans-7-OH-PIPAT binding studies are typically presented in tabular format to facilitate comparison of key parameters such as the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Table 1: Binding Characteristics of [¹²⁵I]R(+)trans-7-OH-PIPAT in Rat Brain Homogenates [1]
| Brain Region | Receptor Target | Kd (nM) | Bmax (fmol/mg protein) | GTP Sensitivity |
| Basal Forebrain | Dopamine Receptors | 0.42 | Not Reported | 70% of sites are GTP-sensitive |
| Hippocampus | 5-HT1A Receptors | 1.4 | 210 | Not Reported |
Table 2: Selectivity of [¹²⁵I]R(+)trans-7-OH-PIPAT Binding [1]
| Receptor/Site | Method to Inhibit Binding |
| Dopamine D2-like Receptors | GTP |
| 5-HT1A Receptors | GTP |
| Sigma Sites | 1,3-di(2-tolyl)guanidine (DTG) |
Experimental Protocols
Radioligand Binding Assay with [¹²⁵I]R(+)trans-7-OH-PIPAT (Homogenate Binding)
This protocol is a generalized procedure based on standard radioligand binding assay principles and the specific information available for [¹²⁵I]R(+)trans-7-OH-PIPAT.
a. Materials and Reagents:
-
[¹²⁵I]R(+)trans-7-OH-PIPAT
-
Tissue homogenate (e.g., rat basal forebrain)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determination: A high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
GTPγS (for determining GTP sensitivity)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
b. Experimental Procedure:
-
Tissue Preparation: Homogenize the desired brain region in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant containing the membrane fraction can be used immediately or stored at -80°C.
-
Assay Setup: Set up assay tubes for total binding, non-specific binding, and displacement curves (if applicable).
-
Total Binding: Add a known concentration of [¹²⁵I]R(+)trans-7-OH-PIPAT to the assay tubes containing the membrane homogenate and assay buffer.
-
Non-specific Binding: In a parallel set of tubes, add the same concentration of [¹²⁵I]R(+)trans-7-OH-PIPAT along with a high concentration of an unlabeled competing ligand (e.g., haloperidol) to saturate the specific binding sites.
-
-
Incubation: Incubate the assay tubes at room temperature for a predetermined time to reach equilibrium. The time required for equilibrium should be determined in preliminary experiments.
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a gamma counter.
Data Analysis
a. Calculation of Specific Binding: Specific Binding = Total Binding - Non-specific Binding
b. Saturation Binding Analysis: To determine the Kd and Bmax, perform the assay with increasing concentrations of [¹²⁵I]R(+)trans-7-OH-PIPAT.
-
Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to obtain the Kd and Bmax values.
c. Scatchard Analysis: A Scatchard plot is a method to linearize saturation binding data.
-
Plot the ratio of bound/free radioligand (Y-axis) against the amount of bound radioligand (X-axis).
-
The slope of the resulting line is -1/Kd.
-
The x-intercept of the line is the Bmax.
It is important to note that while Scatchard plots are useful for visualization, non-linear regression analysis of the untransformed data is the preferred method for determining Kd and Bmax as it provides more accurate results.[2][3][4]
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[5][6] Its activation primarily leads to the inhibition of adenylyl cyclase through coupling with Gi/o proteins.[5][7]
Caption: Dopamine D3 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Logical Relationship for Data Analysis
This diagram outlines the logical flow for analyzing radioligand binding data to determine key parameters.
Caption: Logical flow for radioligand binding data analysis.
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 6. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Hydroxy-pipat I-125 Radioligand Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 7-Hydroxy-pipat I-125 in radioligand binding assays. Our goal is to help you minimize non-specific binding and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a radioligand assay?
A1: Non-specific binding refers to the adherence of a radioligand, in this case, this compound, to components other than the intended receptor of interest. This can include binding to the assay tube walls, filters, or other proteins and lipids in the tissue preparation.[1] It is a crucial parameter to determine, as subtracting it from the total binding reveals the specific binding to the target receptor.[1]
Q2: Why is it critical to reduce non-specific binding?
A2: High non-specific binding can obscure the specific signal from your target receptor, leading to a low signal-to-noise ratio.[2][3][4][5] This can make it difficult to obtain accurate and reproducible data, especially when quantifying receptor density (Bmax) and affinity (Kd).[6] Ideally, non-specific binding should constitute less than 20% of the total radioligand binding to ensure data quality.[1]
Q3: What are the primary causes of high non-specific binding?
A3: Several factors can contribute to high non-specific binding, including:
-
Hydrophobic interactions: The radioligand may hydrophobically interact with plasticware, filters, and cell membranes.[7][8]
-
Electrostatic interactions: Charged molecules on cell surfaces or assay components can non-specifically attract the radioligand.[7][8]
-
Radioligand concentration: Higher concentrations of the radioligand can lead to increased non-specific binding in a non-saturable manner.[1]
-
Insufficient blocking: Failure to adequately block non-specific sites on filters and in the tissue preparation can lead to higher background.
Q4: What is the binding profile of this compound?
A4: [125I]R(+)trans-7-OH-PIPAT is a radioiodinated ligand that binds with high affinity to dopamine D3 receptors.[9] However, it also shows considerable binding to 5-HT1A receptors and sigma sites.[9] To selectively label dopamine D3 receptors, it is essential to include agents that block its binding to these other sites.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays.
Problem 1: High non-specific binding is observed across all experimental conditions.
| Possible Cause | Recommended Solution |
| Inadequate blocking of non-target receptors | This compound also binds to 5-HT1A and sigma sites. Include GTP (to inhibit binding to D2 and 5-HT1A receptors) and a sigma site-specific ligand like DTG in your assay buffer to selectively label D3 receptors.[9] |
| Hydrophobic interactions with assay components | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[10] Include a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your wash buffer to disrupt hydrophobic interactions.[7][8] |
| Electrostatic interactions | Increase the ionic strength of your assay and wash buffers by adding NaCl. This can help to shield charged interactions.[7][8] |
| Suboptimal washing procedure | Increase the volume and/or number of washes with ice-cold wash buffer.[1] Ensure the washing is performed rapidly to minimize dissociation of the specifically bound radioligand. |
Problem 2: Inconsistent results and poor reproducibility between replicate wells.
| Possible Cause | Recommended Solution |
| Incomplete mixing of assay components | Ensure all reagents, especially the radioligand and tissue homogenate, are thoroughly mixed before and during incubation. |
| Variable filtration and washing | Use a cell harvester or vacuum manifold that applies consistent vacuum pressure across all wells. Ensure the same wash volume and duration for each well. |
| Temperature fluctuations | Perform all incubation and washing steps at a consistent and controlled temperature.[11] Washing with warmer buffer can sometimes help reduce non-specific binding, but this needs to be optimized to avoid affecting specific binding.[1] |
Quantitative Data Summary
The following tables provide recommended starting concentrations for various reagents to optimize your this compound binding assay. These should be optimized for your specific experimental system.
Table 1: Common Blocking Agents
| Agent | Typical Concentration | Purpose | Reference |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Reduces binding to plasticware and non-specific proteins. | [7][10] |
| Polyethyleneimine (PEI) | 0.1 - 0.5% | Pre-treatment for filters to reduce radioligand binding. | [10] |
| GTP | 10 - 100 µM | Inhibits G-protein coupled receptor binding (D2, 5-HT1A). | [9] |
| DTG (1,3-di-o-tolylguanidine) | 1 - 10 µM | Blocks binding to sigma sites. | [9] |
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| NaCl | 50 - 200 mM | Reduces electrostatic interactions. | [7][8] |
| Non-ionic Surfactants (e.g., Tween-20) | 0.01 - 0.1% | Disrupts hydrophobic interactions. | [7][8] |
Experimental Protocols
Protocol: General Radioligand Binding Assay for this compound
This protocol provides a general framework. Specific parameters such as tissue homogenate concentration, incubation time, and temperature should be empirically determined.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing any necessary ions (e.g., MgCl2).
- Wash Buffer: Assay buffer, often containing a blocking agent like BSA.
- Radioligand Stock: Dilute this compound to a working stock concentration.
- Non-specific Binding Control: Prepare a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled 7-OH-DPAT or another D3-selective agonist/antagonist) to determine non-specific binding. A concentration 100-fold higher than the Kd of the unlabeled ligand is a good starting point.[1]
2. Assay Procedure:
- Add assay buffer, tissue homogenate, and either the non-specific binding control or buffer to your assay tubes or wells.
- Initiate the binding reaction by adding the this compound.
- Incubate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
3. Termination and Filtration:
- Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in a blocking agent like PEI.
- Wash the filters quickly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
- Place the filters in scintillation vials.
- Add scintillation cocktail and count the radioactivity using a gamma counter.
5. Data Analysis:
- Total Binding: Radioactivity measured in the absence of the non-specific binding control.
- Non-specific Binding: Radioactivity measured in the presence of the saturating concentration of the unlabeled ligand.
- Specific Binding: Total Binding - Non-specific Binding.
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Specific vs. Non-specific radioligand binding.
References
- 1. graphpad.com [graphpad.com]
- 2. Optimization of dynamic measurement of receptor kinetics by wavelet denoising - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ceesdekkerlab.nl [ceesdekkerlab.nl]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 7-Hydroxy-pipat I-125 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for 7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT) binding assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is [¹²⁵I]7-OH-PIPAT and what is it used for?
A1: [¹²⁵I]R(+)trans-7-OH-PIPAT is a radioiodinated ligand used in biomedical research to label and quantify dopamine D3 receptors. It is a valuable tool for studying the distribution and density of these receptors in various tissues, particularly in the brain. Due to its high affinity and selectivity, it is employed in homogenate binding and autoradiography techniques.[1]
Q2: What is the typical affinity of [¹²⁵I]7-OH-PIPAT for the D3 receptor?
A2: [¹²⁵I]7-OH-PIPAT exhibits high affinity for the dopamine D3 receptor, with reported dissociation constant (Kd) values typically in the nanomolar (nM) range. For instance, studies have reported Kd values of approximately 0.48 nM in rat striatal membrane homogenates.[1]
Q3: Why is optimizing the incubation time crucial for this binding assay?
A3: Optimizing the incubation time is critical to ensure that the binding reaction reaches equilibrium, where the rates of association and dissociation of the radioligand with the receptor are equal. Insufficient incubation time will result in an underestimation of the binding, while excessively long incubation times can lead to increased non-specific binding and potential degradation of the radioligand or receptor, ultimately affecting the accuracy and reproducibility of the results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Excessively long incubation time: Allows the radioligand to bind to non-receptor sites. 2. Inadequate blocking: Non-specific sites on the filter or in the tissue homogenate are not sufficiently blocked. 3. High radioligand concentration: Increases the likelihood of binding to low-affinity, non-specific sites. | 1. Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and non-specific binding is minimal. 2. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. 3. Use a radioligand concentration at or near the Kd value for saturation experiments. |
| Low Specific Binding Signal | 1. Insufficient incubation time: The binding reaction has not reached equilibrium. 2. Low receptor density: The tissue or cell preparation has a low concentration of D3 receptors. 3. Degraded radioligand or receptor: Improper storage or handling has led to the degradation of key reagents. 4. Suboptimal assay conditions: pH, temperature, or ionic strength of the buffer may not be ideal. | 1. Increase the incubation time based on kinetic experiments (association and dissociation rates). 2. Increase the amount of protein (membrane preparation) in the assay. Ensure the tissue source is appropriate for D3 receptor expression. 3. Aliquot and store the radioligand as recommended by the manufacturer. Prepare fresh membrane homogenates. 4. Optimize the assay buffer composition. A common buffer is 50 mM Tris-HCl with physiological salt concentrations. |
| High Variability Between Replicates | 1. Inconsistent pipetting: Inaccurate or inconsistent volumes of reagents are being added. 2. Incomplete mixing: The reaction components are not uniformly distributed. 3. Variable washing steps: Inconsistent washing of the filters can lead to variable removal of unbound radioligand. 4. Temperature fluctuations: Inconsistent incubation temperatures can affect binding kinetics. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently vortex or mix the assay tubes after adding all components. 3. Use an automated cell harvester for consistent and rapid filtration and washing. Ensure wash buffer is ice-cold to minimize dissociation. 4. Use a temperature-controlled incubator or water bath. |
Experimental Protocols
I. Kinetic Analysis: Determining Association and Dissociation Rates
Objective: To determine the association rate (k_on_) and dissociation rate (k_off_) of [¹²⁵I]7-OH-PIPAT binding to D3 receptors. This information is essential for estimating the time required to reach equilibrium.
Methodology:
-
Association Assay:
-
Prepare reaction tubes containing the membrane preparation (e.g., rat striatal homogenate) and assay buffer.
-
Initiate the binding reaction by adding a single concentration of [¹²⁵I]7-OH-PIPAT (typically at or near the Kd).
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120 minutes), terminate the reaction by rapid filtration.
-
Measure the bound radioactivity for each time point.
-
Plot the specific binding (cpm) against time (minutes) and fit the data to a one-phase association equation to determine the observed association rate (k_obs_).
-
Calculate the association rate constant (k_on_) using the formula: k_on_ = (k_obs_ - k_off_)/[[L]], where [[L]] is the radioligand concentration.
-
-
Dissociation Assay:
-
Incubate the membrane preparation with [¹²⁵I]7-OH-PIPAT for a time sufficient to reach equilibrium (determined from the association experiment).
-
Initiate dissociation by adding a high concentration of a non-radioactive D3 antagonist (e.g., haloperidol or (+)-butaclamol) to prevent re-association of the radioligand.
-
At various time points (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120 minutes), terminate the reaction by rapid filtration.
-
Measure the remaining bound radioactivity at each time point.
-
Plot the specific binding (cpm) against time (minutes) and fit the data to a one-phase exponential decay equation to determine the dissociation rate constant (k_off_).
-
II. Saturation Binding Experiment: Optimizing Incubation Time
Objective: To determine the optimal incubation time for a saturation binding experiment, which is used to determine the receptor density (Bmax) and the radioligand's affinity (Kd).
Methodology:
-
Prepare sets of reaction tubes. Each set will be incubated for a different amount of time (e.g., 30, 60, 90, 120, 180 minutes).
-
Within each set, include tubes for:
-
Total Binding: Membrane preparation + varying concentrations of [¹²⁵I]7-OH-PIPAT.
-
Non-specific Binding: Membrane preparation + varying concentrations of [¹²⁵I]7-OH-PIPAT + a high concentration of a non-radioactive D3 antagonist.
-
-
Incubate each set of tubes at the chosen temperature for the designated time.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% PEI.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration and at each incubation time.
-
Plot the specific binding versus the concentration of [¹²⁵I]7-OH-PIPAT for each incubation time.
-
The optimal incubation time is the shortest time at which the specific binding reaches a stable maximum (i.e., the binding is at equilibrium).
Data Presentation
Table 1: Hypothetical Data for Incubation Time Optimization
| Incubation Time (minutes) | Specific Binding at 0.1 nM [¹²⁵I]7-OH-PIPAT (fmol/mg protein) | Specific Binding at 1.0 nM [¹²⁵I]7-OH-PIPAT (fmol/mg protein) | Specific Binding at 5.0 nM [¹²⁵I]7-OH-PIPAT (fmol/mg protein) |
| 30 | 85 | 180 | 220 |
| 60 | 110 | 230 | 280 |
| 90 | 112 | 235 | 285 |
| 120 | 111 | 233 | 284 |
| 180 | 108 | 228 | 279 |
Note: This table presents example data. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Experimental workflow for optimizing incubation time in a radioligand binding assay.
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
References
Technical Support Center: 7-Hydroxy-pipat I-125 Radioligand
Welcome to the technical support center for 7-Hydroxy-pipat I-125 ([I-125]7-OH-PIPAT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this high-affinity dopamine D3 receptor radioligand.
Frequently Asked Questions (FAQs)
Q1: What is [I-125]7-OH-PIPAT and what is its primary application?
A1: [I-125]7-OH-PIPAT is a radioiodinated derivative of 7-hydroxy-pipat, a potent and selective antagonist for the dopamine D3 receptor. Its primary application is in in-vitro radioligand binding assays and autoradiography to quantify and characterize dopamine D3 receptors in tissue homogenates and brain sections. It exhibits high affinity for the D3 receptor, with a dissociation constant (Kd) of approximately 0.42-0.48 nM.[1][2]
Q2: What are the main causes of [I-125]7-OH-PIPAT degradation?
A2: The degradation of [I-125]7-OH-PIPAT can be attributed to several factors:
-
Radiolysis: The radioactive decay of Iodine-125 can generate reactive oxygen species (ROS) that damage the ligand molecule.
-
Oxidation: The 7-hydroxy group, being a catechol-like moiety, is susceptible to oxidation, which can be accelerated by factors like exposure to air, light, and certain metal ions.
-
Enzymatic Degradation: The catechol structure may be a substrate for enzymes like catechol-O-methyltransferase (COMT), which can be present in tissue preparations.[3][4][5][6]
-
Improper Storage and Handling: Exposure to elevated temperatures, repeated freeze-thaw cycles, and inappropriate buffer conditions can compromise the integrity of the radioligand.
Q3: How should I properly store and handle [I-125]7-OH-PIPAT?
A3: To minimize degradation, adhere to the following storage and handling guidelines:
-
Storage Temperature: Store the radioligand at the manufacturer-recommended temperature, typically -20°C or lower, in a lead-shielded container.
-
Aliquoting: Upon arrival, it is best practice to thaw the stock solution once, create small, single-use aliquots, and refreeze them. This minimizes the detrimental effects of repeated freeze-thaw cycles on the ligand's integrity.[5][7][8]
-
Light and Air Exposure: Protect the radioligand from light and minimize its exposure to air to reduce oxidative damage. Use amber-colored tubes or wrap tubes in foil.
-
Use of Antioxidants: Consider adding antioxidants like ascorbic acid to the storage buffer and assay buffer to mitigate radiolysis and oxidation.
Q4: What can I do to reduce high non-specific binding in my assay?
A4: High non-specific binding can obscure your specific signal. Here are some troubleshooting steps:
-
Optimize Blocking Agents: Pre-treating filters (for filtration assays) with solutions like 0.1-0.5% polyethyleneimine (PEI) can reduce binding of the radioligand to the filter itself.[9] Including bovine serum albumin (BSA) in the assay buffer can also block non-specific binding sites on the tissue preparation.
-
Adjust Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Aim for a concentration at or below the Kd value for your receptor.
-
Optimize Washing Steps: Increase the volume and/or number of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Check for Ligand Degradation: Degraded radioligand fragments may bind non-specifically. Assess the purity of your radioligand stock.
Q5: My specific binding signal is very low. What are the potential causes and solutions?
A5: Low specific binding can be due to several factors:
-
Radioligand Degradation: The most common cause is a loss of active radioligand due to degradation. Use fresh aliquots and consider the addition of antioxidants.
-
Low Receptor Density: The tissue or cell preparation may have a low concentration of D3 receptors. Ensure you are using an appropriate tissue source known to express D3 receptors at a reasonable density.
-
Suboptimal Assay Conditions: Review your incubation time, temperature, and buffer composition. Ensure the pH is optimal and that all necessary ions are present.
-
Pipetting Errors: Inaccurate pipetting, especially of the small volumes of radioligand, can lead to significant errors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with [I-125]7-OH-PIPAT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of total binding) | 1. Radioligand sticking to filters/plates. 2. High concentration of radioligand. 3. Insufficient washing. 4. Radioligand degradation products binding non-specifically. | 1. Pre-treat filters with 0.3% polyethyleneimine (PEI). For plate-based assays, consider different plate types or coatings. Include 0.1% BSA in the assay buffer. 2. Use a radioligand concentration at or near the Kd (approx. 0.5 nM). 3. Increase the number and volume of ice-cold wash steps. 4. Use a fresh aliquot of radioligand. Consider adding an antioxidant like ascorbic acid to the assay buffer. |
| Low Specific Binding Signal | 1. Radioligand degradation. 2. Low receptor number in the tissue preparation. 3. Incorrect assay buffer composition. 4. Insufficient incubation time. | 1. Use a fresh aliquot of radioligand. Store aliquots at -20°C or colder and avoid repeated freeze-thaw cycles. 2. Increase the amount of tissue/protein per assay tube. Confirm D3 receptor expression in your tissue source. 3. Ensure the buffer contains all necessary components (e.g., Tris-HCl, NaCl, KCl, CaCl2, MgCl2) at the correct pH. 4. Ensure incubation is long enough to reach equilibrium (typically 60-120 minutes at room temperature). |
| Poor Reproducibility Between Replicates | 1. Inconsistent pipetting. 2. Inhomogeneous tissue preparation. 3. Temperature fluctuations during incubation. 4. Inconsistent washing procedure. | 1. Use calibrated pipettes and be meticulous with technique, especially for small volumes. 2. Ensure the tissue homogenate is well-mixed before aliquoting. 3. Use a temperature-controlled incubator or water bath. 4. Standardize the washing procedure for all samples. |
| Progressive Loss of Signal Over Time (with the same batch of radioligand) | 1. Radiolytic decomposition of the stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Oxidative degradation of the radioligand. | 1. Minimize the storage time of the radioligand. Purchase smaller batches more frequently if possible. 2. Aliquot the radioligand upon first use to avoid repeated freeze-thaw cycles of the main stock.[5][7][8] 3. Store aliquots under an inert gas (e.g., argon) and in the dark. Include an antioxidant in the storage buffer. |
Experimental Protocols
Standard [I-125]7-OH-PIPAT Receptor Binding Assay (Filtration Method)
This protocol is a general guideline and may require optimization for your specific tissue and experimental conditions.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [I-125]7-OH-PIPAT.
-
Non-specific Binding Determinate: 10 µM Spiperone or another suitable dopamine receptor antagonist.
-
Tissue Preparation: Homogenate of the brain region of interest (e.g., striatum, nucleus accumbens) in assay buffer.
2. Assay Procedure:
-
Prepare assay tubes in triplicate for total binding, non-specific binding, and each concentration of competing compound (if performing a competition assay).
-
Add 100 µL of assay buffer to the total binding tubes.
-
Add 50 µL of assay buffer and 50 µL of the non-specific binding determinate (e.g., 20 µM Spiperone for a final concentration of 10 µM) to the non-specific binding tubes.
-
Add 50 µL of assay buffer containing the desired concentration of [I-125]7-OH-PIPAT to all tubes (final concentration typically 0.1-1.0 nM).
-
Add 100 µL of the tissue homogenate (protein concentration should be optimized, typically 50-200 µg per tube) to all tubes to initiate the binding reaction.
-
Incubate the tubes at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
For saturation experiments, plot specific binding against the concentration of [I-125]7-OH-PIPAT to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Major pathways leading to the degradation of [I-125]7-OH-PIPAT.
Caption: Workflow for a standard [I-125]7-OH-PIPAT radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressor effect of catechol-O-methyltransferase gene in prostate cancer | PLOS One [journals.plos.org]
- 4. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechol-O-methyltransferase gene methylation and substance use in adolescents: the TRAILS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
dealing with 7-Hydroxy-pipat I-125 cross-reactivity with 5-HT1A receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT). The primary focus is to address the known cross-reactivity of this radioligand with 5-HT1A receptors, ensuring accurate and reliable experimental outcomes in dopamine D2/D3 receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is [¹²⁵I]7-OH-PIPAT and what is its primary application?
A1: [¹²⁵I]R(+)trans-7-OH-PIPAT is a radioiodinated ligand used in neuroscience research. Its primary application is to label and quantify dopamine D2-like receptors, with a particular emphasis on the D3 receptor subtype, in brain tissue homogenates and through autoradiography.
Q2: I am observing unexpected binding in brain regions known to have high 5-HT1A receptor density, such as the hippocampus. Could this be due to cross-reactivity of [¹²⁵I]7-OH-PIPAT?
A2: Yes, it is highly likely. [¹²⁵I]7-OH-PIPAT is known to bind with high affinity to 5-HT1A receptors. In rat hippocampal homogenates, it has been shown to bind to 5-HT1A receptors with a dissociation constant (Kd) of 1.4 nM[1]. Therefore, in tissues with significant 5-HT1A receptor expression, a portion of the observed binding will be to this off-target receptor.
Q3: How can I be sure that the signal I am detecting is from dopamine D2/D3 receptors and not 5-HT1A receptors?
A3: To ensure the signal is specific to dopamine D2/D3 receptors, you must perform competition or blocking experiments. This involves co-incubating your samples with a selective 5-HT1A receptor antagonist that will occupy the 5-HT1A receptors and prevent [¹²⁵I]7-OH-PIPAT from binding to them. WAY-100635 is a highly selective and potent 5-HT1A receptor antagonist commonly used for this purpose[2][3][4][5].
Q4: What is the binding affinity of [¹²⁵I]7-OH-PIPAT for its target and off-target receptors?
A4: The binding affinities (Kd) of [¹²⁵I]R(+)trans-7-OH-PIPAT for dopamine and 5-HT1A receptors in rat brain homogenates are summarized in the table below.
Quantitative Data Summary
| Radioligand | Receptor Target | Brain Region of Measurement | Binding Affinity (Kd) | Reference |
| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D2-like | Basal Forebrain | 0.42 nM | [1] |
| [¹²⁵I]R(+)trans-7-OH-PIPAT | 5-HT1A | Hippocampus | 1.4 nM | [1] |
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Autoradiography or Binding Assays
Possible Cause: Cross-reactivity with 5-HT1A receptors is a primary contributor to what may appear as high non-specific binding, especially in brain regions rich in these receptors.
Solution:
-
5-HT1A Receptor Blockade: The most effective solution is to include a selective 5-HT1A receptor antagonist in your assay buffer. WAY-100635 is the recommended blocking agent. A concentration of 100 nM WAY-100635 is typically sufficient to saturate 5-HT1A receptors and prevent off-target binding of [¹²⁵I]7-OH-PIPAT.
-
GTP Addition: In membrane binding assays, the addition of guanosine triphosphate (GTP) can help to selectively assess binding to D3 receptors. GTP inhibits the binding of agonists to G-protein coupled receptors like D2 and 5-HT1A, while having a lesser effect on D3 receptor binding[1]. A typical concentration to include is 100 µM GTP.
-
Optimize Washing Steps: Increasing the number and/or duration of washing steps with ice-cold buffer after incubation can help to reduce non-specifically bound radioligand[6][7].
-
Inclusion of Blocking Agents: Adding a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1% to your buffer can help to reduce the binding of the radioligand to non-receptor surfaces such as tubes and filters[6][7].
Issue 2: Inconsistent or Non-Reproducible Binding Results
Possible Cause: Variable levels of 5-HT1A receptor cross-reactivity between experiments or tissue samples can lead to inconsistent results.
Solution:
-
Standardize 5-HT1A Blockade: Ensure that the 5-HT1A blocking agent (e.g., WAY-100635) is included in all relevant experimental conditions and that its concentration is consistent across all assays.
-
Tissue Dissection Consistency: Be precise and consistent with the dissection of brain regions to minimize variability in the density of D2/D3 and 5-HT1A receptors between samples.
-
Equilibrium Conditions: Ensure that your incubation time is sufficient to reach binding equilibrium. This should be determined empirically for your specific tissue and experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay for [¹²⁵I]7-OH-PIPAT with 5-HT1A Receptor Blockade
Objective: To determine the density (Bmax) and affinity (Kd) of dopamine D2/D3 receptors for [¹²⁵I]7-OH-PIPAT without interference from 5-HT1A receptors.
Materials:
-
Tissue homogenate (e.g., rat striatum)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
[¹²⁵I]7-OH-PIPAT (stock solution)
-
WAY-100635 (10 µM stock solution)
-
Non-specific binding determinator: e.g., 10 µM (+)butaclamol or 10 µM haloperidol
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of [¹²⁵I]7-OH-PIPAT in binding buffer to achieve a range of final concentrations (e.g., 0.01 nM to 5 nM).
-
To all wells, add 50 µL of WAY-100635 to a final concentration of 100 nM to block 5-HT1A receptors.
-
For the determination of total binding, add 50 µL of binding buffer to each well.
-
For the determination of non-specific binding, add 50 µL of the non-specific binding determinator (e.g., 10 µM (+)butaclamol) to a separate set of wells.
-
Add 50 µL of the appropriate [¹²⁵I]7-OH-PIPAT dilution to each well.
-
Add 100 µL of tissue homogenate (e.g., 50-100 µg protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
Dry the filter mat and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Protocol 2: Competition Binding Assay to Determine Ligand Affinity at D2/D3 Receptors
Objective: To determine the inhibitory constant (Ki) of a test compound for dopamine D2/D3 receptors using [¹²⁵I]7-OH-PIPAT.
Procedure:
-
Prepare serial dilutions of your unlabeled test compound.
-
To each well, add 50 µL of WAY-100635 to a final concentration of 100 nM.
-
Add 50 µL of the appropriate test compound dilution to each well. For total binding, add 50 µL of binding buffer.
-
Add 50 µL of [¹²⁵I]7-OH-PIPAT at a single concentration (typically at or near its Kd for D2/D3 receptors, e.g., 0.5 nM).
-
Follow steps 6-11 from the saturation binding assay protocol.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]7-OH-PIPAT used and Kd is its dissociation constant determined from the saturation binding assay.
Visualizations
Caption: Workflow for [¹²⁵I]7-OH-PIPAT binding assays with 5-HT1A receptor blockade.
Caption: Signaling pathways of D2/D3 and 5-HT1A receptors and ligand interactions.
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. nicoyalife.com [nicoyalife.com]
Technical Support Center: 7-Hydroxy-pipat I-125 Binding to Sigma Sites
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the binding of 7-Hydroxy-pipat I-125 ([¹²⁵I]R(+)trans-7-OH-PIPAT) to sigma sites.
Frequently Asked Questions (FAQs)
Q1: Does [¹²⁵I]R(+)trans-7-OH-PIPAT bind only to dopamine D3 receptors?
A1: No. While [¹²⁵I]R(+)trans-7-OH-PIPAT is a valuable tool for studying dopamine D3 receptors due to its high affinity, it also exhibits binding to other sites, including dopamine D2-like receptors, serotonin 5-HT1A receptors, and sigma sites.[1]
Q2: How can I selectively study the binding of [¹²⁵I]R(+)trans-7-OH-PIPAT to dopamine D3 receptors in the presence of sigma site binding?
A2: To isolate the dopamine D3 receptor binding, it is necessary to block the other binding sites. This can be achieved by including specific agents in your assay buffer. For instance, GTP can be used to inhibit binding to D2 and 5-HT1A receptors, while a non-radioactive sigma ligand like 1,3-di-o-tolyl-guanidine (DTG) can be used to block binding to sigma sites.[1]
Q3: In which tissue preparations has the binding of [¹²⁵I]R(+)trans-7-OH-PIPAT to sigma sites been observed?
A3: The binding of [¹²⁵I]R(+)trans-7-OH-PIPAT to sigma sites has been demonstrated in rat cerebellar homogenates.[1]
Q4: What are the subtypes of sigma receptors, and does [¹²⁵I]R(+)trans-7-OH-PIPAT differentiate between them?
A4: There are two main subtypes of sigma receptors: sigma-1 (σ₁) and sigma-2 (σ₂).[2][3] The available literature does not specify whether [¹²⁵I]R(+)trans-7-OH-PIPAT has differential affinity for these subtypes. Standard methods to assess σ₂ receptor activity often involve using a non-selective ligand in the presence of a selective σ₁ ligand to mask the σ₁ sites.[2]
Troubleshooting Guides
Issue: High non-specific binding in my [¹²⁵I]R(+)trans-7-OH-PIPAT assay.
-
Question: I am observing high background signal even in the presence of a saturating concentration of a competing ligand. What could be the cause and how can I reduce it?
-
Answer: High non-specific binding can be due to several factors:
-
Hydrophobicity of the radioligand: Hydrophobic ligands tend to exhibit higher non-specific binding.[4] Consider the following adjustments to your protocol:
-
Coating filters: Pre-soaking your glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce sticking of the radioligand to the filter.
-
Assay buffer composition: Including a small percentage of Bovine Serum Albumin (BSA) (e.g., 0.1%) in your binding and wash buffers can help to saturate non-specific binding sites.[4]
-
Washing steps: Increase the number of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.
-
-
Inappropriate competing ligand for defining non-specific binding: Ensure you are using a high concentration (typically 1000-fold higher than the Kᵢ or Kₔ) of a structurally different, unlabeled compound to define non-specific binding.[5] For sigma sites, a compound like haloperidol could be considered.
-
Issue: Low or undetectable specific binding signal.
-
Question: I am unable to detect a clear specific binding signal for [¹²⁵I]R(+)trans-7-OH-PIPAT to sigma sites. What are the possible reasons?
-
Answer: This could be due to a variety of factors related to your experimental setup:
-
Low receptor density: The tissue or cell preparation you are using may have a low expression of sigma receptors. Consider using a tissue known to have high sigma receptor density, such as liver membranes, for positive control experiments.[2]
-
Suboptimal assay conditions:
-
Incubation time: Ensure you have allowed sufficient time for the binding to reach equilibrium. This should be determined experimentally through association and dissociation binding studies.[5]
-
Temperature: Binding is temperature-dependent. Most assays are performed at room temperature or 37°C. Ensure this is optimal for your system.
-
Protein concentration: The amount of membrane preparation in the assay should be optimized. Too little protein will result in a low signal, while too much can lead to high non-specific binding and ligand depletion.[5]
-
-
Radioligand degradation: Verify the age and purity of your [¹²⁵I]R(+)trans-7-OH-PIPAT stock. Radioiodinated ligands have a limited shelf-life.[4]
-
Issue: Inconsistent results between experiments.
-
Question: My results for [¹²⁵I]R(+)trans-7-OH-PIPAT binding are not reproducible. What should I check?
-
Answer: Lack of reproducibility often points to inconsistencies in the experimental protocol:
-
Pipetting accuracy: Ensure accurate and consistent pipetting, especially of the radioligand and competing compounds.
-
Buffer preparation: Prepare fresh buffers for each experiment and ensure the pH is consistent.
-
Tissue/cell preparation: Use a consistent method for preparing your membrane homogenates or cells. Variations in preparation can lead to differences in receptor concentration and integrity.
-
Equilibration time: Strictly adhere to the determined equilibration time for all samples within and between experiments.[5]
-
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Characterize [¹²⁵I]R(+)trans-7-OH-PIPAT Binding to Sigma Sites
This protocol is a representative method adapted from general sigma receptor binding assays.[2][6] Researchers should optimize conditions for their specific experimental system.
1. Materials and Reagents:
-
[¹²⁵I]R(+)trans-7-OH-PIPAT
-
Unlabeled competing ligands (e.g., haloperidol, DTG, (+)-pentazocine)
-
Tissue homogenate (e.g., rat cerebellum or liver)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Polyethyleneimine (PEI)
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well filter plates and vacuum manifold
-
Scintillation vials and scintillation cocktail (if using traditional filtration) or appropriate plates for gamma counting.
2. Membrane Preparation:
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration using a standard method (e.g., Lowry or Bradford assay).[6]
3. Assay Procedure:
-
Pre-treat glass fiber filters by soaking in 0.5% PEI for at least 2 hours.
-
Prepare assay tubes or a 96-well plate with the following components in a total volume of 250 µL:
-
Total Binding: Binding buffer, membrane homogenate (25-100 µg protein), and [¹²⁵I]R(+)trans-7-OH-PIPAT at a concentration near its Kₔ for sigma sites (if known, otherwise start with a low nanomolar concentration).
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
Competition Binding: Same as total binding, but with increasing concentrations of the unlabeled test compound.
-
Masking other sites: To specifically investigate sigma site binding, include masking agents such as GTP (to inhibit G-protein coupled receptor binding) and appropriate blockers for D₂ and 5-HT₁ₐ receptors if necessary.[1]
-
-
Incubate the reactions at room temperature for 90-120 minutes to allow binding to reach equilibrium.[6]
-
Terminate the assay by rapid filtration through the pre-treated glass fiber filters using a vacuum manifold.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to vials for gamma counting.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand.
-
Analyze the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
Quantitative Data
The following table summarizes the reported binding affinities of [¹²⁵I]R(+)trans-7-OH-PIPAT for various receptors. Note that a specific Kₔ or Kᵢ value for sigma sites is not explicitly provided in the cited literature, but binding has been demonstrated.[1]
| Receptor/Site | Tissue Preparation | Radioligand Parameter | Value | Reference |
| Dopamine Receptors | Rat Basal Forebrain | Kₔ | 0.42 nM | [1] |
| 5-HT₁ₐ Receptors | Rat Hippocampus | Kₔ | 1.4 nM | [1] |
| 5-HT₁ₐ Receptors | Rat Hippocampus | Bₘₐₓ | 210 fmol/mg protein | [1] |
| Sigma Sites | Rat Cerebellum | Binding Demonstrated | Not Quantified | [1] |
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Isolating sigma site binding of [¹²⁵I]R(+)trans-7-OH-PIPAT.
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 [mdpi.com]
improving signal-to-noise ratio in 7-Hydroxy-pipat I-125 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT) imaging experiments and improve the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during [¹²⁵I]7-OH-PIPAT imaging experiments in a question-and-answer format.
Question: Why is my background signal so high, leading to a poor signal-to-noise ratio?
Answer: High background in [¹²⁵I]7-OH-PIPAT imaging can stem from several factors. The primary cause is often high non-specific binding of the radioligand to off-target sites. [¹²⁵I]R(+)trans-7-OH-PIPAT is known to bind not only to dopamine D3 receptors but also to 5-HT1A and sigma sites, which can contribute to a high background signal if not properly addressed.[1]
To mitigate this, consider the following troubleshooting steps:
-
Inclusion of Blocking Agents: To selectively label dopamine D3 receptors, it is crucial to include agents that block the binding of [¹²⁵I]7-OH-PIPAT to its other known targets. The addition of GTP (or a non-hydrolyzable analog like GTPγS) will inhibit binding to G protein-coupled receptors like the D2 and 5-HT1A receptors.[1] Concurrently, using a sigma site antagonist, such as 1,3-di-o-tolylguanidine (DTG), will block binding to sigma sites.[1]
-
Optimization of Washing Steps: Insufficient or overly harsh washing steps can either leave unbound radioligand behind or strip specifically bound ligand, both of which decrease the signal-to-noise ratio. Experiment with varying the duration, temperature, and number of washes to find the optimal balance.
-
Tissue Preparation: Improper tissue preparation can expose non-specific binding sites. Ensure that tissue sections are of uniform thickness and have been appropriately pre-treated to minimize non-specific interactions.
-
Radioligand Quality: The purity and specific activity of your [¹²⁵I]7-OH-PIPAT are critical. Using a radioligand with low specific activity may require higher concentrations, leading to increased non-specific binding. Always check the radiochemical purity upon receipt and handle it according to the manufacturer's instructions to prevent degradation.
Question: My specific binding signal is very low. What are the potential causes and solutions?
Answer: A weak specific signal can be as detrimental as high background. Here are some common reasons and how to address them:
-
Low Receptor Density: The tissue you are examining may have a low expression of dopamine D3 receptors. It's important to use a positive control tissue known to have high D3 receptor density to validate your experimental setup.
-
Suboptimal Radioligand Concentration: Using a concentration of [¹²⁵I]7-OH-PIPAT that is too low will result in a weak signal. Conversely, a concentration that is too high can saturate the receptors and increase non-specific binding. A saturation binding experiment is recommended to determine the optimal concentration that corresponds to the receptor's dissociation constant (Kd). For [¹²⁵I]R(+)trans-7-OH-PIPAT, a high-affinity binding with a Kd of approximately 0.42 nM has been reported in rat basal forebrain homogenates.[1]
-
Incorrect Incubation Time: Binding must reach equilibrium for a stable and maximal signal. The time to reach equilibrium will depend on the radioligand concentration and temperature. A time-course experiment (association kinetics) should be performed to determine the optimal incubation period.
-
Degraded Radioligand: As [¹²⁵I]7-OH-PIPAT decays, its ability to bind specifically can be compromised. Ensure you are using the radioligand within its recommended shelf-life and store it properly to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the binding affinity of [¹²⁵I]7-OH-PIPAT for the dopamine D3 receptor?
A1: [¹²⁵I]R(+)trans-7-OH-PIPAT exhibits high affinity for dopamine receptors, with a reported dissociation constant (Kd) of approximately 0.42 nM in homogenates of rat basal forebrain, which includes regions rich in dopamine D3 receptors like the caudate putamen, nucleus accumbens, and olfactory tubercle.[1] Another study reported a Kd of 0.48 nM in rat striatal membrane homogenates.[2]
Q2: To which other receptors does [¹²⁵I]7-OH-PIPAT bind?
A2: Besides the dopamine D3 receptor, [¹²⁵I]R(+)trans-7-OH-PIPAT has been shown to bind to 5-HT1A receptors with a Kd of 1.4 nM in rat hippocampal homogenates.[1] It also demonstrates binding to sigma sites, as observed in rat cerebellar homogenates.[1]
Q3: What are the recommended blocking agents to ensure specific binding to dopamine D3 receptors?
A3: To isolate and selectively label dopamine D3 receptors, it is recommended to use a combination of blocking agents. The use of GTP is effective in inhibiting the binding to G protein-coupled D2 and 5-HT1A receptors.[1] To block binding to sigma sites, the inclusion of 1,3-di-o-tolylguanidine (DTG) is recommended.[1]
Q4: How can I determine the optimal concentration of blocking agents?
A4: The optimal concentrations of GTP and DTG should be determined empirically through concentration-response experiments. The goal is to use a concentration that effectively blocks non-specific binding without interfering with the specific binding to D3 receptors.
Quantitative Data Summary
The following tables summarize key quantitative data for [¹²⁵I]7-OH-PIPAT binding.
Table 1: Binding Affinities (Kd) of [¹²⁵I]R(+)trans-7-OH-PIPAT
| Receptor Target | Tissue/Preparation | Reported Kd (nM) | Reference |
| Dopamine Receptors | Rat Basal Forebrain Homogenates | 0.42 | [1] |
| Dopamine D3 Receptor | Rat Striatal Membrane Homogenates | 0.48 | [2] |
| 5-HT1A Receptors | Rat Hippocampal Homogenates | 1.4 | [1] |
Table 2: Recommended Blocking Agents for Selective D3 Receptor Labeling
| Blocking Agent | Target Receptors | Rationale for Use | Reference |
| GTP (or GTPγS) | Dopamine D2 and 5-HT1A Receptors | Inhibits binding to G protein-coupled receptors. | [1] |
| 1,3-di-o-tolylguanidine (DTG) | Sigma Sites | Blocks non-specific binding to sigma sites. | [1] |
Experimental Protocols
Protocol 1: In Vitro Autoradiography of Dopamine D3 Receptors using [¹²⁵I]7-OH-PIPAT
This protocol provides a general framework. Optimal conditions should be determined empirically for each experimental setup.
1. Tissue Preparation: a. Sacrifice animal according to approved institutional guidelines. b. Rapidly dissect the brain and freeze in isopentane cooled with dry ice. c. Store tissues at -80°C until sectioning. d. Using a cryostat, cut 14-20 µm thick coronal sections. e. Thaw-mount the sections onto gelatin-coated microscope slides. f. Store slides at -80°C until the day of the assay.
2. Pre-incubation: a. On the day of the experiment, allow slides to thaw at room temperature for 30 minutes. b. Pre-incubate the slides in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
3. Incubation: a. Prepare the incubation buffer containing the desired concentration of [¹²⁵I]7-OH-PIPAT (e.g., 0.1-1.0 nM). b. For determining total binding, incubate a set of slides in the radioligand-containing buffer. c. For determining non-specific binding, incubate an adjacent set of slides in the same buffer supplemented with a high concentration of a D3-selective antagonist (e.g., 10 µM of a suitable competitor) or a combination of blocking agents (e.g., 100 µM GTP and 1 µM DTG). d. Incubate all slides for 60-120 minutes at room temperature to allow binding to reach equilibrium.
4. Washing: a. After incubation, quickly wash the slides in ice-cold wash buffer (the same as the assay buffer) to remove unbound radioligand. b. Perform 2-3 washes of 2-5 minutes each. c. Finally, perform a quick dip in ice-cold deionized water to remove buffer salts.
5. Drying and Exposure: a. Dry the slides rapidly under a stream of cool, dry air. b. Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. c. Include [¹²⁵I] microscales for later quantification. d. Expose for 24-72 hours at room temperature, depending on the signal intensity.
6. Image Acquisition and Analysis: a. Scan the imaging plate using a phosphor imager or develop the film. b. Quantify the signal intensity in specific brain regions using densitometry software, referencing the [¹²⁵I] microscales to convert optical density to radioactivity levels. c. Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for Optimizing [¹²⁵I]7-OH-PIPAT Imaging
Caption: Troubleshooting Workflow for [¹²⁵I]7-OH-PIPAT Imaging.
References
stability and proper storage of 7-Hydroxy-pipat I-125
This technical support center provides guidance on the stability, proper storage, and use of 7-Hydroxy-pipat I-125, a high-affinity radioligand for the dopamine D3 receptor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound?
A1: While specific manufacturer's data for long-term storage is not publicly available, general best practices for iodinated radioligands should be followed to ensure stability and minimize degradation. It is generally recommended that I-125 labeled ligands be used within one to two months of the manufacture date.[1] For optimal stability, store the radioligand at -20°C or colder in a solution containing an antioxidant, such as ethanol or ascorbic acid, to prevent oxidation of the hydroxyl group and deiodination. Some radioiodinated compounds have shown enhanced stability when stored in organic solvents.[2] Avoid repeated freeze-thaw cycles.
Q2: What is the expected shelf-life of this compound?
A2: The half-life of Iodine-125 is approximately 60 days.[3][4] However, the effective shelf-life of the radiolabeled compound is often shorter due to radiolytic decomposition and chemical instability. As a general guideline, it is recommended to use 125I-labeled proteins and similar molecules as soon as possible, ideally within 30 days of labeling.[3] For small molecules like this compound, usage within one to two months is a common recommendation.[1]
Q3: What are the potential degradation products of this compound?
A3: The primary degradation pathways for iodinated radioligands are deiodination (loss of the 125I atom) and oxidation. For this compound, oxidation of the hydroxyl group on the aromatic ring is a potential concern. Deiodination can be influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents.
Q4: What is the specific activity of this compound?
A4: The theoretical maximum specific activity for a carrier-free, mono-iodinated 125I-labeled compound is approximately 2200 Ci/mmol. Commercially available this compound is typically supplied at a high specific activity within this range. Always refer to the certificate of analysis provided by the manufacturer for the lot-specific specific activity.
Troubleshooting Guide
This guide addresses common issues encountered during receptor binding assays using this compound.
| Problem | Potential Cause | Recommended Solution |
| High Nonspecific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of nonspecific binding sites. 3. Hydrophobic interactions of the ligand with filters or plates. 4. Inadequate washing. | 1. Use the radioligand at a concentration at or below its Kd (approximately 0.42 nM for D3 receptors).[5][6] 2. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Use a structurally different compound to define nonspecific binding.[6] 3. Pre-soak filters in a solution of polyethyleneimine (PEI) to reduce nonspecific binding.[7] 4. Increase the volume and/or number of washes with ice-cold wash buffer.[8] |
| Low Specific Binding / Low Signal | 1. Degraded radioligand. 2. Insufficient receptor concentration in the membrane preparation. 3. Incorrect assay conditions (pH, temperature, incubation time). 4. Problems with the filtration and counting process. | 1. Use a fresh lot of radioligand. Verify its purity via radio-TLC if possible. 2. Increase the amount of membrane protein per well. Confirm receptor expression levels. 3. Optimize incubation time to reach equilibrium. Ensure the assay buffer has the correct pH and ionic strength. 4. Ensure filters are properly wetted and that the scintillation cocktail is compatible and sufficient. |
| High Variability Between Replicates | 1. Inconsistent pipetting of radioligand, membranes, or competitor compounds. 2. Uneven washing of filters. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure thorough mixing of all solutions. 2. Ensure a consistent and rapid filtration and washing process for all wells. 3. Use a temperature-controlled incubator or water bath. |
| Assay Fails to Reach Saturation | 1. Radioligand concentration range is not wide enough. 2. Ligand depletion at high receptor concentrations. | 1. Extend the range of radioligand concentrations used in the saturation binding experiment. 2. Ensure that the total amount of radioligand bound is less than 10% of the total added to avoid depleting the free concentration. |
Experimental Protocols
Dopamine D3 Receptor Binding Assay (Filtration Method)
This protocol is a generalized procedure based on published methods for [125I]R(+)trans-7-OH-PIPAT binding assays.[5][9] Optimization may be required for specific cell lines or tissue preparations.
Materials:
-
Radioligand: [125I]R(+)trans-7-OH-PIPAT
-
Membrane Preparation: Membranes from cells or tissues expressing the dopamine D3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Nonspecific Binding Control: 10 µM Spiperone or another suitable D3 antagonist.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) for at least 1 hour.
-
Scintillation Fluid.
-
96-well plates and a cell harvester.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane aliquots on ice.
-
Resuspend the membranes in assay buffer to the desired protein concentration (e.g., 10-50 µg protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 100 µL of membrane preparation, and 50 µL of [125I]R(+)trans-7-OH-PIPAT (at a final concentration of ~0.1-1.0 nM).
-
Nonspecific Binding: Add 50 µL of the nonspecific binding control (e.g., 10 µM Spiperone), 100 µL of membrane preparation, and 50 µL of [125I]R(+)trans-7-OH-PIPAT.
-
Competition Binding (Optional): Add 50 µL of the competing compound at various concentrations, 100 µL of membrane preparation, and 50 µL of [125I]R(+)trans-7-OH-PIPAT.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with 3-4 mL of ice-cold wash buffer per wash.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add an appropriate volume of scintillation fluid.
-
Measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the nonspecific binding from the total binding.
-
For saturation binding experiments, determine the Kd and Bmax values by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, determine the IC50 and subsequently the Ki values.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[10][11] Activation of the D3 receptor by an agonist, such as 7-Hydroxy-pipat, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a downstream signaling cascade that modulates neuronal activity.
Caption: Dopamine D3 Receptor Signaling Cascade.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps in a typical radioligand receptor binding assay using the filtration method.
Caption: Radioligand Binding Assay Workflow.
References
- 1. revvity.com [revvity.com]
- 2. Preparation, purification, and stability of high specific activity 125I-labeled thyronines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Iodine-125 - Wikipedia [en.wikipedia.org]
- 5. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. graphpad.com [graphpad.com]
- 9. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient functional coupling of the human D3 dopamine receptor to Go subtype of G proteins in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 7-Hydroxy-pipat I-125 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-pipat I-125.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of [125I]R(+)trans-7-OH-PIPAT?
A1: [125I]R(+)trans-7-OH-PIPAT is a radioligand known to bind to several receptors, primarily dopamine D2-like receptors (with high affinity for the D3 subtype), serotonin 5-HT1A receptors, and sigma sites.[1] To isolate binding to dopamine D3 receptors, it is recommended to conduct the assay in the presence of guanosine triphosphate (GTP) to inhibit binding to D2 and 5-HT1A receptors, and a sigma site antagonist like 1,3-di(2-tolyl)guanidine (DTG).[1]
Q2: What are the expected binding affinity (Kd) and receptor density (Bmax) values for [125I]R(+)trans-7-OH-PIPAT?
A2: The binding affinity and receptor density can vary depending on the tissue preparation and experimental conditions. Below is a summary of reported values in rat brain homogenates:[1]
| Brain Region | Receptor Target | Kd (nM) | Bmax (fmol/mg protein) |
| Basal Forebrain | Dopamine Receptors | 0.42 | Not Reported |
| Hippocampus | 5-HT1A Receptors | 1.4 | 210 |
Q3: What is the half-life of Iodine-125, and how does it affect my experiments?
A3: Iodine-125 has a half-life of approximately 60 days. This relatively short half-life means that the specific activity of the radioligand will decrease over time. It is crucial to use the [125I]R(+)trans-7-OH-PIPAT within a reasonable timeframe after synthesis to ensure high signal intensity and reproducibility.[2] Generally, it is recommended to use I-125 labeled proteins within 30 days of labeling.[2]
Q4: What are the essential safety precautions when working with Iodine-125?
A4: Iodine-125 is toxic and has a high affinity for the thyroid gland.[3] Unbound radioiodine can be volatile. Therefore, it is imperative to handle it in a well-ventilated area, preferably a fume hood approved for radioisotope use.[3] Always wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. Use forceps with rubber sleeves to handle vials.[3] A thin crystal sodium iodide detector is recommended for monitoring contamination, as a standard Geiger counter is not efficient at detecting the low-energy gamma radiation of I-125.[3]
Troubleshooting Guides
High Non-Specific Binding
High non-specific binding can obscure the specific binding signal, leading to inaccurate results.
| Potential Cause | Troubleshooting Step |
| Hydrophobic interactions of the radioligand with non-receptor materials (e.g., filters, tubes). | 1. Pre-soak glass fiber filters in a solution of 0.1-0.5% bovine serum albumin (BSA) or polyethyleneimine (PEI).[4] 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the wash buffer. 3. Use low-binding microplates and tubes. |
| Radioligand concentration is too high. | Reduce the concentration of [125I]R(+)trans-7-OH-PIPAT. For competition assays, use a concentration at or below the Kd.[5] |
| Insufficient washing. | Increase the number of washes (e.g., from 3 to 5) with ice-cold wash buffer after filtration. Ensure the wash volume is adequate. |
| Inappropriate blocking agent for defining non-specific binding. | Use a high concentration (at least 100-fold higher than its Ki) of a structurally different compound that binds to the same receptor to define non-specific binding.[6] For dopamine D3 receptors, unlabeled 7-OH-DPAT or a similar agonist/antagonist can be used. |
| Degradation of the radioligand. | Use fresh radioligand. Store it according to the manufacturer's instructions to prevent degradation. |
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
Low or No Specific Binding
A weak or absent specific binding signal can be due to several factors related to the experimental setup and reagents.
| Potential Cause | Troubleshooting Step |
| Low receptor expression in the tissue/cell preparation. | 1. Confirm receptor expression using another method (e.g., Western blot, PCR). 2. Use a tissue known to have high receptor density for positive control. 3. Increase the amount of membrane protein in the assay, ensuring that the total radioligand bound does not exceed 10% of the total added. |
| Degraded receptors. | Prepare fresh membrane homogenates. Always keep samples on ice and include protease inhibitors in the buffers. |
| Suboptimal assay conditions (pH, temperature, incubation time). | 1. Optimize the pH of the binding buffer (typically pH 7.4). 2. Perform a time-course experiment to determine the time to reach equilibrium. 3. Ensure the incubation temperature is appropriate (e.g., room temperature or 37°C).[4] |
| Incorrect radioligand concentration. | For saturation assays, ensure the concentration range spans from well below to well above the expected Kd. |
| Inactive radioligand. | Verify the radiochemical purity and specific activity of the [125I]R(+)trans-7-OH-PIPAT. |
Troubleshooting Workflow for Low Specific Binding
Caption: Troubleshooting logic for low specific binding.
Experimental Protocols
Saturation Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the dissociation constant (Kd) of [125I]R(+)trans-7-OH-PIPAT.
Workflow for Saturation Binding Assay
Caption: Workflow for a saturation binding experiment.
Methodology:
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare serial dilutions of [125I]R(+)trans-7-OH-PIPAT in binding buffer (e.g., 8-12 concentrations ranging from 0.01 to 10 nM).
-
Unlabeled Ligand: Prepare a high concentration of an appropriate unlabeled ligand (e.g., 10 µM 7-OH-DPAT) for determining non-specific binding.
-
Membrane Preparation: Homogenize tissue in lysis buffer and prepare membranes by differential centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
Set up triplicate tubes or wells for each concentration of the radioligand.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate [125I]R(+)trans-7-OH-PIPAT dilution, and 150 µL of membrane preparation (e.g., 50-100 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of the high-concentration unlabeled ligand, 50 µL of the appropriate [125I]R(+)trans-7-OH-PIPAT dilution, and 150 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at a constant temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine (PEI).
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]
-
-
Counting:
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine Specific Binding by subtracting the average NSB CPM from the average Total Binding CPM for each radioligand concentration.
-
Plot Specific Binding (y-axis) against the concentration of [125I]R(+)trans-7-OH-PIPAT (x-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.
-
Competition Binding Assay
This protocol is used to determine the affinity (Ki) of a test compound by measuring its ability to compete with a fixed concentration of [125I]R(+)trans-7-OH-PIPAT for binding to the receptor.
Methodology:
-
Prepare Reagents:
-
Prepare Binding Buffer , Wash Buffer , and Membrane Preparation as described for the saturation assay.
-
Radioligand: Prepare a single concentration of [125I]R(+)trans-7-OH-PIPAT, typically at or below its Kd.
-
Test Compound: Prepare serial dilutions of the unlabeled test compound (e.g., 10-12 concentrations).
-
-
Assay Setup:
-
Set up triplicate tubes or wells for each concentration of the test compound.
-
Add 50 µL of the test compound dilution, 50 µL of the fixed concentration of [125I]R(+)trans-7-OH-PIPAT, and 150 µL of the membrane preparation.
-
Include wells for Total Binding (with buffer instead of test compound) and Non-Specific Binding (with a saturating concentration of a standard unlabeled ligand).
-
-
Incubation, Filtration, and Counting:
-
Follow the same procedures as outlined in the saturation binding assay (steps 3-5).
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression program to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Bmax and KD [turkupetcentre.net]
- 4. Saturation Binding Calculator: Accurate Results in Seconds [agricarehub.com]
- 5. graphpad.com [graphpad.com]
- 6. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.collaborativedrug.com [support.collaborativedrug.com]
Validation & Comparative
A Head-to-Head Comparison of 7-Hydroxy-pipat I-125 and [3H]spiperone for Dopamine D3 Receptor Binding
For researchers in neuroscience and drug development, the accurate characterization of dopamine D3 receptor binding is crucial. This guide provides a detailed comparison of two commonly used radioligands, 7-Hydroxy-pipat I-125 ([125I]7-OH-PIPAT) and [3H]spiperone, to aid in the selection of the most appropriate tool for specific research needs.
This objective comparison delves into the binding affinities, selectivity, and experimental protocols for each radioligand, supported by experimental data from peer-reviewed studies.
Data Presentation: Quantitative Comparison of Binding Affinities
The selection of a radioligand is often dictated by its binding affinity (Kd) for the target receptor. A lower Kd value signifies a higher binding affinity. The following table summarizes the reported Kd values for [125I]7-OH-PIPAT and [3H]spiperone at the dopamine D3 receptor. It is important to note that these values are sourced from different studies and experimental conditions may vary.
| Radioligand | Receptor | Reported Kd (nM) | Reference |
| [125I]trans-7-OH-PIPAT-A | Dopamine D3 | 0.48 | [1] |
| [3H]spiperone | Dopamine D3 | 0.125 ± 0.033 | [2] |
| [3H]spiperone | Dopamine D2 | 0.057 ± 0.013 | [2] |
Based on the available data, [3H]spiperone exhibits a higher affinity for the D3 receptor than [125I]7-OH-PIPAT. However, [3H]spiperone also displays high affinity for the D2 receptor, a critical consideration for studies requiring D3 receptor selectivity. [125I]7-OH-PIPAT is reported to have high selectivity for the D3 receptor over the D2 receptor, which is a significant advantage when studying the D3 receptor in tissues where D2 receptors are also present.[1]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable experimental outcomes. Below are representative protocols for radioligand binding assays using [125I]7-OH-PIPAT and [3H]spiperone.
[125I]7-OH-PIPAT Radioligand Binding Assay Protocol
This protocol is a synthesized methodology based on established principles for iodinated radioligand binding assays.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[3]
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).[3]
2. Binding Assay:
-
In a 96-well plate, combine in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Membrane homogenate (typically 50-120 µg of protein for tissue).[3]
-
For non-specific binding determination, add a high concentration of a competing ligand (e.g., 1 µM dopamine).
-
[125I]7-OH-PIPAT at various concentrations (for saturation assays) or a fixed concentration (for competition assays).
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
4. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax (maximum number of binding sites).
[3H]spiperone Radioligand Binding Assay Protocol
This protocol is adapted from a detailed method for [3H]spiperone competition binding assays.[4]
1. Membrane Preparation:
-
Prepare membranes from cells expressing the dopamine D3 receptor (e.g., HEK293-rD3 cells) or from brain tissue.[2]
-
The process is similar to the one described for [125I]7-OH-PIPAT, involving homogenization and centrifugation.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate with a total volume of 1 ml.[4]
-
Add the following components to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).[2]
-
Membrane suspension.
-
For total binding, add assay buffer. For non-specific binding, add a competing ligand such as 2 µM (+)-butaclamol.[2] For competition assays, add varying concentrations of the test compound.
-
Start the reaction by adding [3H]spiperone (at a concentration of approximately 2-3 times its Kd).[4]
-
-
Incubate at 30°C for 1 hour with shaking.[2]
3. Separation of Bound and Free Ligand:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine specific binding and analyze the data to calculate Ki (inhibitory constant) for competition assays or Kd and Bmax for saturation assays.
Visualizing the Experimental Workflow and Ligand Comparison
To better illustrate the processes and the key decision points, the following diagrams are provided.
Caption: A generalized workflow for a radioligand binding assay.
Caption: A logical diagram comparing the key features of each radioligand.
References
- 1. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
A Comparative Guide to Radioiodinated D3 Ligands: 7-Hydroxy-PIPAT-I-125 and Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable radioligand is critical for the accurate in vitro and in vivo characterization of dopamine D3 receptors. This guide provides a detailed comparison of [¹²⁵I]trans-7-OH-PIPAT-A with other radioiodinated D3 ligands, focusing on their binding properties and the experimental protocols for their use.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the central nervous system for therapeutic interventions in a range of neurological and psychiatric disorders. The development of selective radioligands has been instrumental in elucidating the physiological and pathological roles of this receptor. Among these, [¹²⁵I]trans-7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin ([¹²⁵I]trans-7-OH-PIPAT-A) has emerged as a valuable tool.
Ligand Performance Comparison
A critical aspect of a D3 radioligand is its affinity for the D3 receptor and its selectivity over the highly homologous D2 receptor. The following table summarizes the in vitro binding properties of [¹²⁵I]trans-7-OH-PIPAT-A and other notable radioiodinated D3 ligands.
| Radioligand | Target Receptor(s) | Binding Affinity (Kd/Ki) | D3 vs. D2 Selectivity | Reference |
| [¹²⁵I]trans-7-OH-PIPAT-A | Dopamine D3 | Kd = 0.48 nM (rat striatum)[1] | High | [1] |
| Kd = 0.42 nM (rat basal forebrain)[2] | [2] | |||
| [¹²⁵I]HY-3-24 | Dopamine D3 | Kd = 0.34 ± 0.22 nM | ~129-fold | [3][4][5][6] |
| Dopamine D2 | Ki = 86.7 ± 11.9 nM | [3][4][5][6] | ||
| Dopamine D3 | Ki = 0.67 ± 0.11 nM | [3][4][5][6] | ||
| [¹⁸F]Fallypride | Dopamine D2/D3 | Ki = 1.6 nM (D3) | Low | [7] |
| Ki = 2.2 nM (D2) | [7] | |||
| WC-10 | Dopamine D3 | - | 42-fold | [8] |
[¹²⁵I]trans-7-OH-PIPAT-A demonstrates high affinity for the dopamine D3 receptor.[1][2] For instance, studies in rat striatal membrane homogenates have reported a dissociation constant (Kd) of 0.48 nM.[1] Another promising ligand, [¹²⁵I]HY-3-24, also shows high D3 receptor affinity (Kd = 0.34 ± 0.22 nM) and boasts an impressive ~129-fold selectivity for the D3 receptor over the D2 receptor.[3][4][5][6] In contrast, ligands like [¹⁸F]fallypride exhibit high affinity for both D2 and D3 receptors, making them less suitable for studies requiring specific D3 receptor characterization.[7] Other ligands such as WC-10 also show significant D3 receptor selectivity.[8]
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor primarily couples to Gi/o proteins.[9][10] Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] This signaling cascade can modulate various downstream cellular processes, including ion channel activity and gene expression.[11]
References
- 1. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 5. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 10. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 11. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 7-Hydroxy-pipat I-125 Binding: A Comparative Guide to Selective D3 Antagonists
For researchers, scientists, and drug development professionals, the accurate validation of radioligand binding is paramount for the reliable study of neurotransmitter receptors. This guide provides a comprehensive comparison of the validation of 7-Hydroxy-pipat I-125 ([125I]7-OH-PIPAT) binding with a focus on the use of selective dopamine D3 receptor antagonists.
[125I]7-OH-PIPAT is a widely utilized radioligand for labeling the dopamine D3 receptor. Its high affinity and selectivity make it a valuable tool in neuroscience research. However, to ensure the specificity of its binding and to accurately quantify D3 receptor populations, it is crucial to validate its binding profile through competition assays with selective antagonists. This guide will delve into the experimental data and protocols supporting this validation process, offering a comparative analysis with alternative radioligands.
Performance Comparison: [125I]7-OH-PIPAT vs. Alternatives
The validation of [125I]7-OH-PIPAT binding is often achieved by demonstrating its displacement by known selective D3 receptor antagonists. The following tables summarize the binding affinities (Ki) of various selective D3 antagonists in displacing [125I]7-OH-PIPAT and other D3 radioligands, providing a clear comparison of their performance.
| Radioligand | Antagonist | Binding Affinity (Ki) [nM] | Cell Line | Reference |
| [125I]7-OH-PIPAT | Dopamine | - (Inhibited by 1 µM) | Rat Brain Sections | [1] |
| [125I]HY-3-24 | SB-277011A | - (Blocked at 10 and 100 nM) | Rat Striatal Homogenates | [2] |
| [3H]-Spiperone | Haloperidol | - (Used for non-specific binding) | CHO-hD3 Cells | [3] |
| Radioligand | Receptor Subtype | Dissociation Constant (Kd) [nM] | Maximum Binding Capacity (Bmax) [fmol/mg protein] | Tissue/Cell Line | Reference |
| [125I]trans-7-OH-PIPAT-A | D3 | 0.48 | 240 | Rat Striatal Membrane Homogenates | [4] |
| [125I]R(+)trans-7-OH-PIPAT | Dopamine Receptors | 0.42 | - | Rat Basal Forebrain Homogenates | [5] |
| [125I]HY-3-24 | D3 | 0.34 ± 0.22 | 38.91 ± 2.39 | Rat Ventral Striatal Membranes | [6] |
Table 2: Binding Characteristics of D3 Receptor Radioligands. This table provides a comparison of the binding affinities (Kd) and receptor densities (Bmax) for [125I]7-OH-PIPAT and an alternative radioligand, [125I]HY-3-24. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
To ensure the reproducibility and accuracy of binding assay results, detailed experimental protocols are essential. Below are representative protocols for radioligand binding assays.
Protocol 1: General Radioligand Filtration Binding Assay
This protocol outlines the general steps for a filtration-based radioligand binding assay, which is a common method for studying receptor-ligand interactions.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Incubation:
-
The membrane preparation is incubated with the radioligand (e.g., [125I]7-OH-PIPAT) at various concentrations to determine saturation binding, or at a fixed concentration for competition assays.
-
For competition assays, increasing concentrations of a competing unlabeled ligand (e.g., a selective D3 antagonist) are added.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that binds to the same receptor.
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
3. Filtration and Washing:
-
The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Radioactivity Measurement:
-
The radioactivity retained on the filters is measured using a gamma counter for 125I-labeled ligands.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed to determine the Kd and Bmax values.
-
Competition binding data are analyzed to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), which can then be used to calculate the Ki (inhibitory constant).
Protocol 2: Specific Conditions for [125I]R(+)trans-7-OH-PIPAT Binding to D3 Receptors
To selectively label D3 receptors with [125I]R(+)trans-7-OH-PIPAT, specific assay conditions are required to minimize binding to other receptors.
-
To inhibit binding to D2 and 5-HT1A receptors, the assay is performed in the presence of GTP. [5]
-
To inhibit binding to sigma sites, the assay is performed in the presence of DTG (1,3-di-o-tolylguanidine). [5]
By employing these specific conditions, researchers can enhance the selectivity of [125I]R(+)trans-7-OH-PIPAT for the D3 receptor, leading to more accurate characterization of this receptor subtype.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams illustrate a typical radioligand binding assay workflow and the dopamine D3 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 3. diva-portal.org [diva-portal.org]
- 4. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of 7-Hydroxy-pipat I-125 Autoradiography with Immunohistochemistry for Dopamine D3 Receptor Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key techniques for studying the dopamine D3 receptor (D3R): radioligand autoradiography using 7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT) and immunohistochemistry (IHC). Understanding the strengths and limitations of each method is crucial for the accurate interpretation of experimental results in neuroscience and drug development. This document presents a cross-validation of these techniques, supported by experimental data and detailed protocols.
Introduction to D3R Detection Methods
The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is a significant target for therapeutic interventions in neuropsychiatric disorders. The precise localization and quantification of D3R are paramount for understanding its physiological roles and for the development of novel drugs.
[¹²⁵I]7-OH-PIPAT Autoradiography is a highly sensitive technique that utilizes a radioactive ligand, [¹²⁵I]7-OH-PIPAT, which binds with high affinity to the D3 receptor. This method allows for the quantitative analysis of receptor density and distribution in tissue sections.
Immunohistochemistry (IHC) employs specific antibodies to detect the D3 receptor protein directly in tissue. This technique provides cellular and subcellular localization of the receptor, offering valuable insights into its expression patterns within different cell types.
Comparative Data: [¹²⁵I]7-OH-PIPAT Autoradiography vs. Immunohistochemistry
The following table summarizes key quantitative parameters obtained from studies utilizing both techniques to characterize the D3 receptor in the rat brain.
| Parameter | [¹²⁵I]7-OH-PIPAT Autoradiography | Immunohistochemistry | Key Observations & Cross-Validation |
| Binding Affinity (Kd) | ~0.1-0.8 nM[1][2] | Not Applicable | Autoradiography provides a direct measure of the interaction between the radioligand and the receptor. |
| Receptor Density (Bmax) | ~3 fmol/mg protein in cerebellum[2] | Semi-quantitative (e.g., staining intensity, cell counting) | Autoradiography offers a more direct and quantitative measure of receptor density. IHC provides a relative measure of protein expression. |
| Regional Distribution | High levels in Islands of Calleja, nucleus accumbens, and substantia nigra[3] | Similar distribution patterns observed with D3R-specific antibodies. | Studies have shown a good correlation between the regional distribution of [¹²⁵I]7-OH-PIPAT binding and D3R immunoreactivity, providing cross-validation for both techniques. |
| Specificity | High affinity for D3R, but also binds to D2, 5-HT1A, and sigma sites. Specificity can be enhanced with blocking agents. | Dependent on the specificity of the primary antibody. Cross-reactivity with other proteins is a potential issue. | Both methods require careful validation to ensure specificity for the D3 receptor. For autoradiography, competition binding assays are crucial. For IHC, antibody validation using knockout tissues or Western blotting is essential. |
| Resolution | Macroscopic to microscopic (grain resolution) | Cellular to subcellular | IHC offers superior spatial resolution, allowing for the identification of specific cell types expressing the receptor. |
Experimental Protocols
Detailed methodologies for both [¹²⁵I]7-OH-PIPAT autoradiography and D3 receptor immunohistochemistry are provided below. These protocols are based on established methods for rat brain tissue.
[¹²⁵I]7-OH-PIPAT Autoradiography Protocol
This protocol outlines the key steps for performing quantitative autoradiography using [¹²⁵I]7-OH-PIPAT on slide-mounted brain sections.
Caption: Workflow for [¹²⁵I]7-OH-PIPAT Autoradiography.
Detailed Steps:
-
Tissue Preparation:
-
Sacrifice the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the frozen brain on a cryostat at 16-20 µm thickness.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.
-
-
Radioligand Binding:
-
Pre-incubation: Thaw the slides and pre-incubate them in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) for 15 minutes at room temperature.
-
Incubation: Incubate the sections with [¹²⁵I]7-OH-PIPAT (e.g., 0.1 nM) in fresh assay buffer. To selectively label D3 receptors, include GTP (to inhibit G-protein coupled D2-like receptors) and a sigma site ligand like DTG. For non-specific binding, incubate adjacent sections in the presence of a high concentration of a D3 antagonist (e.g., 10 µM haloperidol). Incubation is typically carried out for 60-120 minutes at room temperature.
-
Washing: Wash the slides in ice-cold assay buffer (e.g., 2 x 10 minutes) to remove unbound radioligand.
-
Drying: Briefly rinse the slides in ice-cold deionized water and dry them rapidly under a stream of cool air.
-
-
Signal Detection and Analysis:
-
Appose the dried slides to a phosphor imaging screen or X-ray film along with calibrated radioactive standards.
-
Expose for an appropriate duration (typically several days to weeks).
-
Develop the film or scan the phosphor screen.
-
Quantify the optical density of the autoradiographic images using a computerized image analysis system, and calibrate the results using the standards to determine the receptor density in fmol/mg tissue.
-
Dopamine D3 Receptor Immunohistochemistry Protocol
This protocol provides a general workflow for the immunohistochemical detection of D3 receptors in paraffin-embedded brain tissue.
Caption: Workflow for D3 Receptor Immunohistochemistry.
Detailed Steps:
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome and mount on charged slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval, for example, by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody: Incubate the sections with a validated primary antibody against the D3 receptor diluted in blocking solution overnight at 4°C.
-
Secondary Antibody: Wash the sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Detection: Wash the sections and incubate with an avidin-biotin-peroxidase complex (ABC reagent). Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Visualization and Analysis:
-
Counterstaining: Counterstain the sections with a nuclear stain like hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.
-
Microscopy and Analysis: Examine the sections under a light microscope. For quantitative analysis, image analysis software can be used to measure staining intensity or to count the number of immunopositive cells.
-
Conclusion
Both [¹²⁵I]7-OH-PIPAT autoradiography and immunohistochemistry are powerful techniques for studying the dopamine D3 receptor. Autoradiography excels in providing quantitative data on receptor density, while immunohistochemistry offers superior spatial resolution for localizing the receptor at a cellular level. The strong correlation in the regional distribution of D3R observed with both methods provides a robust cross-validation, enhancing the confidence in experimental findings. The choice of technique will depend on the specific research question, with a combined approach often yielding the most comprehensive understanding of D3 receptor neurobiology. For accurate and reliable results, careful optimization and validation of each protocol are essential.
References
- 1. Identification, characterization, and localization of the dopamine D3 receptor in rat brain using 7-[3H]hydroxy-N,N-di-n-propyl-2-aminotetralin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative autoradiographic studies of dopamine D3 receptors in rat cerebellum using [125I]S(-)5-OH-PIPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Binding of [¹²⁵I]7-Hydroxy-PIPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo binding characteristics of the high-affinity dopamine D3 receptor radioligand, [¹²⁵I]7-Hydroxy-PIPAT ([¹²⁵I]7-OH-PIPAT). This iodinated analog of 7-OH-DPAT has been instrumental in the preclinical characterization of the D3 receptor system. This document outlines its binding properties, provides detailed experimental protocols, and discusses the translation of its in vitro profile to potential in vivo applications.
In Vitro Binding Profile of [¹²⁵I]7-OH-PIPAT
[¹²⁵I]7-OH-PIPAT is a widely used tool for the in vitro characterization of the dopamine D3 receptor due to its high affinity and selectivity. Numerous studies have utilized this radioligand in homogenate binding assays and in vitro autoradiography to elucidate the distribution and pharmacology of D3 receptors in the central nervous system.
Quantitative In Vitro Binding Data
The following tables summarize the key quantitative binding parameters of [¹²⁵I]7-OH-PIPAT derived from in vitro studies using rat brain tissue.
| Parameter | Value | Tissue | Reference |
| Kd (Dissociation Constant) | 0.48 nM | Rat Striatal Homogenates | [1] |
| Bmax (Maximum Binding Capacity) | 240 fmol/mg protein | Rat Striatal Homogenates | [1] |
| Kd (Dissociation Constant) | 0.42 nM | Rat Basal Forebrain Homogenates | [2] |
Table 1: In Vitro Binding Affinity and Density of [¹²⁵I]7-OH-PIPAT for Dopamine D3 Receptors.
Receptor Selectivity
While highly selective for the D3 receptor, [¹²⁵I]7-OH-PIPAT can also bind to other receptors, particularly the serotonin 1A (5-HT1A) and sigma (σ) sites, under specific experimental conditions. However, its affinity for the D3 receptor is significantly higher. To achieve selective D3 receptor binding, co-incubation with masking agents is often employed.[2]
| Receptor | Kd (nM) | Bmax (fmol/mg protein) | Tissue | Conditions for Selective D3 Binding | Reference |
| Dopamine D3 | 0.42 | Not Reported in this study | Rat Basal Forebrain | - | [2] |
| 5-HT1A | 1.4 | 210 | Rat Hippocampal Homogenates | Presence of GTP | [2] |
| Sigma (σ) | Not Reported | Not Reported | Rat Cerebellar Homogenates | Presence of DTG | [2] |
Table 2: Off-Target Binding of [¹²⁵I]7-OH-PIPAT and Mitigation Strategies.
In Vitro Regional Distribution in the Rat Brain
In vitro autoradiography with [¹²⁵I]7-OH-PIPAT has been pivotal in mapping the anatomical distribution of D3 receptors. High densities of D3 receptors are consistently observed in limbic and motor-related brain regions.
| Brain Region | Relative Binding Density |
| Islands of Calleja | Very High |
| Nucleus Accumbens | High |
| Olfactory Tubercle | High |
| Caudate Putamen | Moderate |
| Hippocampus | Low (Primarily 5-HT1A binding) |
| Cortex | Very Low |
| Cerebellum | Very Low (Primarily sigma site binding) |
Table 3: Relative In Vitro Regional Distribution of [¹²⁵I]7-OH-PIPAT Binding in the Rat Brain.
In Vivo Binding Profile of [¹²⁵I]7-OH-PIPAT
A thorough review of the published literature indicates a notable absence of quantitative in vivo binding data for [¹²⁵I]7-OH-PIPAT. While its properties are well-characterized in vitro, there is a lack of studies reporting its biodistribution, brain uptake, or use in in vivo imaging modalities such as SPECT. This suggests that [¹²⁵I]7-OH-PIPAT may have limitations for in vivo applications, potentially due to poor blood-brain barrier penetration or unfavorable pharmacokinetic properties. For instance, other I-125 labeled compounds have been reported to exhibit poor brain penetration.
Expected vs. Observed In Vivo Performance
For a radioligand to be successful for in vivo brain imaging, it must not only exhibit high affinity and selectivity for its target in vitro but also demonstrate the ability to cross the blood-brain barrier in sufficient quantities and exhibit favorable kinetics in vivo. The table below contrasts the well-established in vitro characteristics of [¹²⁵I]7-OH-PIPAT with the desirable, yet currently undocumented, in vivo properties for a D3 receptor imaging agent.
| Property | [¹²⁵I]7-OH-PIPAT In Vitro Profile | Desirable In Vivo Profile for a D3 Radioligand |
| Affinity (Kd) | High (sub-nanomolar) | High (sub-nanomolar to low nanomolar) |
| Selectivity | High for D3 over D2, but with some off-target binding to 5-HT1A and sigma sites. | High selectivity for D3 over all other receptors, especially D2, to ensure a clear signal. |
| Lipophilicity (LogP) | Not explicitly reported, but likely moderate to high. | Optimal range to facilitate blood-brain barrier penetration without excessive non-specific binding. |
| Blood-Brain Barrier Penetration | Not reported in literature. | Sufficient to achieve a high brain-to-blood ratio. |
| In Vivo Metabolism | Not reported in literature. | Minimal metabolism in the periphery and brain to avoid confounding signals from radiometabolites. |
| Regional Brain Distribution | High contrast between D3-rich and D3-poor regions in vitro. | Similar high contrast in vivo, with high uptake in regions like the nucleus accumbens and low uptake in the cerebellum. |
| Kinetics | Not applicable. | Appropriate kinetics for the chosen imaging modality (e.g., reaching equilibrium within a reasonable scan time for SPECT or PET). |
Table 4: Comparison of the Known In Vitro Profile of [¹²⁵I]7-OH-PIPAT with the Requisite Characteristics for a Successful In Vivo Dopamine D3 Receptor Imaging Agent.
Experimental Protocols
In Vitro Homogenate Binding Assay
This protocol outlines a typical saturation binding experiment to determine the Kd and Bmax of [¹²⁵I]7-OH-PIPAT in rat striatal tissue.
Caption: Workflow for In Vitro Homogenate Binding Assay.
-
Tissue Preparation:
-
Dissect rat striata on ice and homogenize in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a final protein concentration of approximately 100-200 µg/mL.
-
-
Saturation Binding:
-
Set up assay tubes containing:
-
100 µL of tissue homogenate.
-
50 µL of varying concentrations of [¹²⁵I]7-OH-PIPAT (e.g., 0.01 - 5.0 nM).
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM (+)butaclamol or 1 µM unlabeled 7-OH-PIPAT).
-
For total binding, add 50 µL of assay buffer.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Analyze the specific binding data using non-linear regression analysis to determine the Kd and Bmax values.
-
In Vitro Autoradiography
This protocol describes the localization of D3 receptors in rat brain sections using [¹²⁵I]7-OH-PIPAT.
References
A Comparative Guide to Dopamine D3 Receptor Imaging Ligands: 7-Hydroxy-pipat I-125 versus PET Ligands
For researchers, scientists, and drug development professionals, the accurate in vivo and in vitro visualization of dopamine D3 receptors (D3R) is crucial for understanding neuropsychiatric disorders and developing targeted therapeutics. This guide provides an objective comparison of the performance of the SPECT/autoradiography ligand, [¹²⁵I]7-Hydroxy-pipat ([¹²⁵I]7-OH-PIPAT), with commonly used Positron Emission Tomography (PET) ligands for D3R imaging.
This comparison focuses on key performance metrics, including binding affinity, selectivity, and the practical application of these imaging agents, supported by experimental data from peer-reviewed studies.
Quantitative Data Comparison
The selection of an appropriate radioligand is paramount for the successful imaging and quantification of D3 receptors. The following tables summarize the in vitro binding affinities (Ki and Kd) and selectivity of [¹²⁵I]7-OH-PIPAT against two prominent D3R PET ligands, [¹⁸F]Fallypride and [¹¹C]-(+)-PHNO.
| Radioligand | Receptor | Binding Affinity (Ki, nM) | Reference |
| [¹²⁵I]R(+)trans-7-OH-PIPAT | D3 | 0.42 (Kd) | [1] |
| D2 | - | ||
| 5-HT1A | 1.4 (Kd) | [1] | |
| [¹⁸F]Fallypride | D3 | 0.17 | [2] |
| D2 | ~28 | [2] | |
| [¹¹C]-(+)-PHNO | D3 | 0.23-0.56 (Kd/fND) | |
| D2 | 11-14 (Kd/fND) |
Table 1: In Vitro Binding Affinities of D3 Receptor Radioligands.
| Radioligand | D3 vs D2 Selectivity Ratio | Reference |
| [¹⁸F]Fallypride | ~160 | [2] |
| [¹¹C]-(+)-PHNO | 25-48 |
Table 2: D3 versus D2 Receptor Selectivity of PET Ligands.
Performance Overview
[¹²⁵I]7-OH-PIPAT is a well-established radioiodinated ligand demonstrating high affinity for the D3 receptor.[1][3] Its use in autoradiography allows for high-resolution ex vivo visualization of D3 receptor distribution in brain tissue.[4] However, being a SPECT ligand, its in vivo application in humans is limited compared to PET, which offers higher sensitivity and spatial resolution.[5][6][7][8]
PET ligands offer the significant advantage of in vivo quantitative imaging in humans.
-
[¹⁸F]Fallypride is a high-affinity D2/D3 antagonist. While it displays high affinity for D3 receptors, it is not highly selective over D2 receptors, which can complicate the interpretation of the signal in regions with mixed receptor populations.[2]
-
[¹¹C]-(+)-PHNO is a D2/D3 agonist that shows a preference for the D3 receptor.[9] Its agonist nature may provide insights into the functional state of the receptor. However, like [¹⁸F]Fallypride, its signal represents a mixed population of D2 and D3 receptors.
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Radioligand Binding Assay (General Protocol)
-
Tissue Preparation: Brain tissue (e.g., rat striatum) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Aliquots of the tissue homogenate are incubated with the radioligand (e.g., [¹²⁵I]7-OH-PIPAT or a tritiated PET ligand analog) at various concentrations to determine saturation binding (for Kd and Bmax) or at a fixed concentration with increasing concentrations of a competing non-radiolabeled ligand (for Ki).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H or ¹¹C).
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., dopamine). Specific binding is calculated by subtracting non-specific from total binding. Saturation and competition binding data are then analyzed using non-linear regression to determine Kd, Bmax, and Ki values.
Autoradiography with [¹²⁵I]7-OH-PIPAT
-
Tissue Sectioning: Frozen brain tissue is sectioned on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.
-
Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous substances.
-
Incubation: The tissue sections are incubated with a solution containing [¹²⁵I]7-OH-PIPAT (e.g., at a concentration close to its Kd) at room temperature. For determination of non-specific binding, adjacent sections are incubated in the presence of a high concentration of a competing ligand (e.g., 1 µM dopamine).[4]
-
Washing: The slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and then apposed to a phosphor imaging plate or autoradiographic film for a specific duration.
-
Imaging and Analysis: The imaging plate is scanned, or the film is developed, and the resulting digital images are analyzed using densitometry software to quantify the regional distribution of radioligand binding.
In Vivo PET Imaging with [¹¹C]-(+)-PHNO (Clinical Protocol)
-
Subject Preparation: Subjects are typically asked to fast for a certain period before the scan. A cannula is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
Radiotracer Injection: A bolus of [¹¹C]-(+)-PHNO (e.g., ~360 MBq) is injected intravenously.[10]
-
PET Data Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for a specified duration (e.g., up to 112.5 minutes).[10] The acquisition is typically performed in 3D mode.
-
Anatomical Imaging: An MRI or CT scan is also acquired for anatomical co-registration and localization of brain regions.
-
Data Reconstruction and Analysis: The raw PET data are reconstructed, corrected for attenuation, scatter, and radioactive decay. Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., using a simplified reference tissue model) is then applied to these curves to estimate outcome measures such as the binding potential (BPND), which reflects the density of available receptors.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the D3 receptor signaling pathway and a typical workflow for comparing these imaging ligands.
Dopamine D3 Receptor Signaling Pathway
Workflow for Comparative Evaluation of D3 Receptor Imaging Ligands
Conclusion
The choice between [¹²⁵I]7-OH-PIPAT and PET ligands for D3 receptor imaging is highly dependent on the specific research question. For high-resolution ex vivo studies of D3 receptor distribution, [¹²⁵I]7-OH-PIPAT remains a valuable tool. However, for in vivo quantification of D3 receptor availability in humans, PET ligands such as [¹⁸F]Fallypride and [¹¹C]-(+)-PHNO are the current standard, despite the need to carefully consider their D2 receptor affinity in data interpretation. The ongoing development of more D3-selective PET radiotracers will undoubtedly advance our understanding of the role of this important receptor in health and disease.
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods [mdpi.com]
- 3. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPECT vs PET | Fastest Clinical Research Organization | TRACER [tracercro.com]
- 6. researchgate.net [researchgate.net]
- 7. kiranpetct.com [kiranpetct.com]
- 8. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand [pubmed.ncbi.nlm.nih.gov]
Unveiling the Advantages of 7-Hydroxy-pipat I-125 for Dopamine D3 Receptor Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor, a key player in the brain's reward and cognitive circuits, is a critical target for the development of therapeutics for a range of neuropsychiatric disorders. The selection of a suitable radioligand is paramount for the accurate in vitro and in vivo characterization of this receptor. Among the available tools, [¹²⁵I]R(+)trans-7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl) aminotetralin, or 7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT), has emerged as a valuable radioligand with distinct advantages over other commonly used D3 receptor probes. This guide provides an objective comparison of [¹²⁵I]7-OH-PIPAT with alternative radioligands, supported by experimental data, to aid researchers in making informed decisions for their studies.
Key Performance Metrics: A Tabular Comparison
The efficacy of a radioligand is determined by several key parameters, including its binding affinity (Ki or Kd), selectivity for the target receptor over other related receptors, and the level of specific binding it achieves. The following tables summarize the quantitative data for [¹²⁵I]7-OH-PIPAT and other frequently used D3 radioligands.
| Radioligand | Receptor | Binding Affinity (Kd/Ki, nM) | Tissue/Cell Line | Reference |
| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D3 | 0.42 (Kd) | Rat Basal Forebrain Homogenates | [1] |
| Dopamine D3 | 0.48 (Kd) | Rat Striatal Membrane Homogenates | [2][3] | |
| 5-HT1A | 1.4 (Kd) | Rat Hippocampal Homogenates | [1] | |
| [³H]-(+)-PHNO | Dopamine D3 | ~0.1 - 0.5 | Various | [4] |
| Dopamine D2 | ~1 - 5 | Various | [4] | |
| [¹¹C]-(+)-PHNO | Dopamine D2/D3 | Not directly comparable (in vivo) | Cat Brain | |
| [³H]-Raclopride | Dopamine D2 | ~1 - 3 | Various | [4] |
| Dopamine D3 | ~10 - 30 | Various | [4] |
Table 1: Binding Affinities of D3 Radioligands. This table presents the dissociation constant (Kd) or inhibition constant (Ki) values for various radioligands at the dopamine D3 receptor and other relevant receptors. Lower values indicate higher binding affinity.
| Radioligand | D3 vs. D2 Selectivity Ratio (Ki D2 / Ki D3) | Reference |
| RS-trans-7-OH-PIPAT | Relatively little D2/D3 selectivity | [5] |
| (+)-PHNO | ~10-fold | [4] |
| Raclopride | ~0.1-fold (i.e., higher affinity for D2) | [4] |
| [¹²⁵I]HY-3-24 (a newer D3-selective ligand) | ~129-fold | [6] |
Table 2: D3 vs. D2 Receptor Selectivity. This table highlights the selectivity of different radioligands for the dopamine D3 receptor over the closely related D2 receptor. A higher ratio indicates greater selectivity for the D3 receptor.
Core Advantages of this compound
[¹²⁵I]7-OH-PIPAT offers several distinct advantages for the study of dopamine D3 receptors:
-
High Affinity: With a sub-nanomolar affinity for the D3 receptor, [¹²⁵I]7-OH-PIPAT allows for robust and sensitive detection, even in tissues with low receptor density.[1][2]
-
High Specific Activity: Being radioiodinated, [¹²⁵I]7-OH-PIPAT can be produced with very high specific activity. This is a significant advantage as it allows for the use of lower radioligand concentrations in binding assays, which can minimize non-specific binding and reduce the potential for ligand-induced receptor internalization or other artifacts.[1]
-
Versatility in Experimental Techniques: [¹²⁵I]7-OH-PIPAT has been successfully employed in a variety of experimental paradigms, including homogenate binding assays and autoradiography, demonstrating its utility for both quantitative and anatomical studies of D3 receptor distribution.[1][7]
-
Utility in Selective Labeling: While [¹²⁵I]7-OH-PIPAT also binds to D2, 5-HT1A, and sigma sites, the D3 receptor can be selectively labeled by including masking agents in the assay buffer. The addition of GTP (to inhibit binding to G-protein coupled D2 and 5-HT1A receptors) and a sigma site ligand like DTG allows for the specific investigation of D3 receptors.[1]
Visualizing the Molecular Landscape and Experimental Processes
To better understand the context of D3 receptor research and the methodologies involved, the following diagrams illustrate the dopamine D3 receptor signaling pathway and a typical experimental workflow for a comparative radioligand binding assay.
References
- 1. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro binding of a novel dopamine D3 receptor ligand: [125I]trans-7-OH-PIPAT-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 7. Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating 7-Hydroxy-pipat I-125 Binding with Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of the high-affinity dopamine D3 receptor radioligand, 7-Hydroxy-pipat I-125 ([¹²⁵I]7-OH-PIPAT), with functional outcomes. Due to the limited availability of studies that directly correlate the binding affinity and functional potency of [¹²⁵I]7-OH-PIPAT in the same experimental setup, this guide also includes data for the closely related and well-characterized D3 receptor agonist, 7-OH-DPAT. This comparative analysis is intended to provide researchers with the necessary data and protocols to effectively utilize [¹²⁵I]7-OH-PIPAT in their studies and to understand the relationship between receptor binding and functional response.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by an agonist, such as dopamine or 7-OH-PIPAT, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Comparative Data: Binding Affinity vs. Functional Potency
The following tables summarize the binding affinity (Kd or Ki) and functional potency (EC50) of [¹²⁵I]7-OH-PIPAT and other key dopamine D3 receptor agonists. This data allows for a comparative analysis of how receptor binding translates to a functional cellular response.
Table 1: Binding Affinity of Dopamine D3 Receptor Ligands
| Compound | Receptor | Preparation | Kd (nM) | Ki (nM) | Reference |
| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D3 | Rat Basal Forebrain Homogenates | 0.42 | - | |
| R-(+)-7-OH-DPAT | Human Dopamine D3 | Cloned Receptors | - | 0.57 |
Table 2: Functional Potency of Dopamine D3 Receptor Agonists
| Compound | Functional Assay | Cell Line | EC50 (nM) | Emax (%) |
| Dopamine | cAMP Inhibition | DRD3 Nomad Cell Line | 6830 | Not Reported |
| 7-OH-DPAT | Mitogenesis | CHO cells expressing human D3 | Not specified, but noted as a potent agonist | Not Reported |
| Novel Agonist 38 | Mitogenesis | CHO cells expressing human D3 | 4.3 | Full Agonist |
| Novel Agonist 52 | Mitogenesis | CHO cells expressing human D3 | 1.5 | Full Agonist |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Radioligand Binding Assay Protocol
This protocol is a standard method for determining the binding affinity of a ligand to its receptor using a radiolabeled competitor.
Objective: To determine the dissociation constant (Kd) of [¹²⁵I]7-OH-PIPAT and the binding affinity (Ki) of unlabeled ligands for the dopamine D3 receptor.
Materials:
-
[¹²⁵I]7-OH-PIPAT (Radioligand)
-
Unlabeled 7-OH-PIPAT or other competing ligands
-
Cell membranes or tissue homogenates expressing the D3 receptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the dopamine D3 receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of unlabeled competing ligand (for competition assays) or buffer (for saturation assays).
-
A fixed concentration of [¹²⁵I]7-OH-PIPAT (typically at or below its Kd).
-
Cell membrane/tissue homogenate preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of [¹²⁵I]7-OH-PIPAT. Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis.
-
Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay Protocols
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger in the D3 receptor signaling pathway.
Objective: To determine the EC50 and Emax of a D3 receptor agonist.
Materials:
-
Cells stably expressing the human dopamine D3 receptor (e.g., CHO-K1, HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (D3 receptor agonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the D3 receptor-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test agonist for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Emax (the maximum inhibitory effect).
This functional assay measures the activation of G proteins by an agonist-bound GPCR.
Objective: To determine the EC50 and Emax of a D3 receptor agonist for G protein activation.
Materials:
-
Cell membranes expressing the dopamine D3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compounds (D3 receptor agonists).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
Assay Setup: In a multi-well plate, add the following:
-
Cell membranes.
-
GDP (to ensure that G proteins are in their inactive state).
-
Varying concentrations of the test agonist.
-
-
Pre-incubation: Incubate for a short period to allow the agonist to bind to the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for correlating binding affinity with functional assays.
A Comparative Guide to Scatchard Analysis of 7-Hydroxy-pipat I-125 Binding Data for Dopamine D3 Receptor Characterization
For researchers, scientists, and drug development professionals investigating the dopamine D3 receptor, a crucial target in neurological and psychiatric disorders, the selection of an appropriate radioligand and analytical method is paramount.[1] This guide provides a comprehensive comparison of the use of 7-Hydroxy-pipat I-125 ([¹²⁵I]R(+)trans-7-OH-PIPAT) with alternative radioligands for the characterization of the D3 receptor, focusing on the application of Scatchard analysis and modern analytical approaches.
Performance Comparison of Dopamine D3 Receptor Radioligands
The ideal radioligand for D3 receptor studies should exhibit high affinity and selectivity. [¹²⁵I]R(+)trans-7-OH-PIPAT has been a valuable tool for this purpose, demonstrating high affinity for the dopamine D3 receptor. However, it is not without its limitations, notably its cross-reactivity with 5-HT1A and sigma sites.[2] Newer radioligands have been developed to address these selectivity challenges.
The following table summarizes the binding affinities (Kd) and maximum binding capacities (Bmax) of [¹²⁵I]R(+)trans-7-OH-PIPAT and a selection of alternative radioligands for the dopamine D3 receptor.
| Radioligand | Receptor | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Key Characteristics |
| [¹²⁵I]R(+)trans-7-OH-PIPAT | Dopamine D3 | Rat Basal Forebrain Homogenate | 0.42 | Not Reported in this study | High affinity for D3; also binds to 5-HT1A (Kd = 1.4 nM) and sigma sites.[2] |
| [¹²⁵I]HY-3-24 | Dopamine D3 | Cell lines expressing D3 receptors | 0.34 ± 0.22 | 38.91 ± 2.39 | A novel, highly selective D3 receptor antagonist with low off-target binding.[3] |
| [¹²⁵I]S(-)5-OH-PIPAT | Dopamine D3 | HEK293 cells expressing rat D3 receptors | 0.3-0.4 | Not Reported in this study | High affinity for D2-like receptors (D2, D3, D4).[4] |
| [³H]Spiperone | Dopamine D3 | Not Specified | Not Specified | Not Specified | A commonly used antagonist radioligand for D2-like receptors, but with lower selectivity for D3 over D2.[3] |
| LS-3-134 | Dopamine D3 | Human D3 receptors in transfected HEK cells | ~0.2 | Not Reported in this study | High affinity with >150-fold selectivity for D3 vs. D2 receptors.[5] |
Methodological Framework: From Scatchard to Non-Linear Regression
Scatchard analysis has historically been a cornerstone for analyzing radioligand binding data. This method linearizes the binding isotherm to derive the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
The relationship is described by the equation:
Bound/Free = (Bmax - Bound) / Kd
Where a plot of "Bound/Free" versus "Bound" yields a straight line with a slope of -1/Kd and an x-intercept of Bmax.
However, it is critical to note that modern analytical approaches favor non-linear regression analysis of untransformed saturation binding data. This is because the transformation in a Scatchard plot can distort experimental error, potentially leading to less accurate estimations of Kd and Bmax.
Experimental Protocol: Radioligand Binding Assay and Scatchard Analysis
The following is a representative protocol for a saturation binding experiment using [¹²⁵I]R(+)trans-7-OH-PIPAT with subsequent Scatchard analysis, based on methodologies described in the literature.[2]
Objective: To determine the Kd and Bmax of [¹²⁵I]R(+)trans-7-OH-PIPAT for the dopamine D3 receptor in rat brain tissue homogenates.
Materials:
-
[¹²⁵I]R(+)trans-7-OH-PIPAT
-
Unlabeled dopamine or a selective D3 antagonist (for determining non-specific binding)
-
Rat brain tissue (e.g., basal forebrain)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
GTP and DTG (to block binding to D2/5-HT1A and sigma sites, respectively)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Tissue Preparation: Homogenize rat basal forebrain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of tissue homogenate.
-
Add increasing concentrations of [¹²⁵I]R(+)trans-7-OH-PIPAT to the tubes.
-
To a parallel set of tubes, add the same increasing concentrations of [¹²⁵I]R(+)trans-7-OH-PIPAT along with a high concentration of unlabeled dopamine or a selective D3 antagonist to determine non-specific binding.
-
To selectively label D3 receptors, include GTP and DTG in the assay buffer.[2]
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
For Scatchard analysis, calculate the Bound/Free ratio for each concentration.
-
Plot Bound/Free (y-axis) versus Bound (x-axis).
-
Perform linear regression on the data points to determine the slope and x-intercept.
-
Calculate Kd (-1/slope) and Bmax (x-intercept).
-
Alternatively, and preferably, fit the specific binding versus radioligand concentration data to a one-site binding hyperbola using non-linear regression software to directly obtain Kd and Bmax.
-
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated.
Caption: Workflow for a radioligand binding experiment and subsequent data analysis.
Caption: Simplified signaling pathway of the dopamine D3 receptor.
References
- 1. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 2. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 4. Characterization of [125I]S(-)5-OH-PIPAT binding to dopamine D2-like receptors expressed in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Novel D3 Receptor Ligands in Radioligand Displacement Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The dopamine D3 receptor (D3R) is a critical target in the development of therapeutics for a range of neurological and psychiatric disorders. The evaluation of novel compounds that selectively bind to the D3R is a key step in the drug discovery process. One established method for this is the radioligand displacement assay, which measures the ability of a test compound to displace a radiolabeled ligand from the receptor. This guide provides a comparative overview of novel D3 receptor compounds, a detailed experimental protocol for the displacement of the D3-selective radioligand [¹²⁵I]7-Hydroxy-pipat, and visualizations of the experimental workflow.
Quantitative Comparison of Novel D3 Receptor Compounds
While [¹²⁵I]7-OH-PIPAT is a valuable tool for D3 receptor research, many recent studies characterizing novel compounds have utilized other well-established radioligands such as [¹²⁵I]IABN. The following table summarizes the binding affinities (Ki) of a series of novel N-phenylpiperazine analogs for the human D3 and D2 dopamine receptors, as determined by the displacement of [¹²⁵I]IABN. This data provides a clear comparison of the potency and selectivity of these compounds.
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3 Selectivity (D2R Ki / D3R Ki) |
| 6a | 1.4 | >450 | >321 |
| 6b | 2.1 | 1450 | 690 |
| 6c | 4.9 | 3300 | 673 |
| 6d | 2.5 | 170 | 68 |
| 6e | 6.8 | 4500 | 662 |
| 6f | 43 | >30000 | >698 |
| 7a | 2.5 | 180 | 72 |
| 7b | 3.8 | 280 | 74 |
| 7c | 9.1 | 6600 | 725 |
| 7d | 4.6 | 1700 | 370 |
| 7e | 31 | >30000 | >968 |
| 7f | 18 | >30000 | >1667 |
Data adapted from a study evaluating substituted N-phenylpiperazine analogs. Ki values were determined using [¹²⁵I]IABN as the radioligand in competitive binding assays with membranes from HEK293 cells stably expressing the human D2 or D3 dopamine receptors.
Experimental Protocol: [¹²⁵I]7-OH-PIPAT Radioligand Displacement Assay
This protocol outlines the methodology for a competitive radioligand binding assay to determine the affinity of novel compounds for the dopamine D3 receptor using [¹²⁵I]7-OH-PIPAT.
1. Materials and Reagents:
-
Radioligand: [¹²⁵I]R(+)trans-7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl) aminotetralin ([¹²⁵I]7-OH-PIPAT)
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known D3 receptor ligand (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Test Compounds: Novel D3 receptor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: A cell harvester and glass fiber filtermats.
-
Scintillation Counter: For measuring radioactivity.
2. Membrane Preparation:
-
Culture cells expressing the D3 receptor to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: Assay buffer, [¹²⁵I]7-OH-PIPAT, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, [¹²⁵I]7-OH-PIPAT, and membrane preparation.
-
Displacement: A range of concentrations of the test compound, [¹²⁵I]7-OH-PIPAT, and membrane preparation.
-
-
The final concentration of [¹²⁵I]7-OH-PIPAT should be close to its Kd value for the D3 receptor (approximately 0.42 nM)[1].
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filtermats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity of each filter disc using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the radioligand displacement assay.
Caption: Workflow of the [¹²⁵I]7-OH-PIPAT radioligand displacement assay.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 7-Hydroxy-pipat I-125
Iodine-125 is a commonly used radionuclide in research and clinical laboratories. Due to its potential health hazards if mishandled, strict procedures must be followed for the disposal of any I-125 labeled compound.
Key Disposal Principles for Iodine-125 Waste
The fundamental principle of radioactive waste disposal is segregation. I-125 waste must be separated from other radioactive and non-radioactive waste streams. This segregation is based on the physical form of the waste and the half-life of the isotope.
Waste Segregation Categories:
-
Solid Waste: This category includes contaminated personal protective equipment (PPE) such as gloves and lab coats, bench paper, pipette tips, and other disposable lab supplies.[1] All solid waste must be collected in designated, clearly labeled radioactive waste containers.[1][2] It is crucial to ensure that no liquids or sharps are mixed with solid waste.[2]
-
Liquid Waste: Aqueous and organic liquid waste containing I-125 must be collected in separate, leak-proof containers.[3] It is imperative not to dispose of liquid radioactive waste down the drain.[1] To reduce the volatility of radioiodine in liquid waste, sodium thiosulfate can be added to the collection jugs.[2] Bleach should never be mixed with radioiodines as it increases their volatility.[2]
-
Sharps Waste: Needles, syringes, scalpels, and other contaminated sharps must be placed in puncture-resistant containers specifically designated for radioactive sharps.[2]
-
Scintillation Vials: Vials used for liquid scintillation counting should be collected separately from other forms of radioactive waste.[1]
All radioactive waste containers must be clearly labeled with the isotope (I-125), the activity level, the date, and the name of the principal investigator or laboratory.[1]
Quantitative Data for Iodine-125
| Property | Value | Unit |
| Half-life | 59.4 | days |
| Primary Emission | Gamma | keV |
| Maximum Energy | 35.5 | keV |
This data is essential for calculating decay rates and determining appropriate storage times for waste decay-in-storage programs.
Disposal Workflow
The proper disposal of 7-Hydroxy-pipat I-125 follows a structured workflow designed to ensure safety and compliance at every step.
Experimental Protocols
While specific experimental protocols for this compound are proprietary to the developing institution, the handling and disposal procedures are governed by general principles of radiation safety. All personnel handling the compound must have completed institutional radiation safety training.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.
-
Work in a designated area, such as a fume hood, that is properly shielded and monitored for radioactive contamination.
-
Use absorbent bench paper to contain any potential spills.
-
Regularly monitor work areas and personnel for contamination using a survey meter appropriate for I-125.
In the absence of a specific Safety Data Sheet (SDS) for this compound, researchers should consult the SDS for similar non-radioactive compounds and the general safety information for Iodine-125. Any exposure, whether through inhalation, ingestion, or skin contact, should be treated as a medical emergency, and the institutional Radiation Safety Officer (RSO) should be notified immediately.
By adhering to these established procedures for Iodine-125 waste, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling 7-Hydroxy-pipat I-125
For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity when handling radiolabeled compounds like 7-Hydroxy-pipat I-125 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a range of personal protective equipment is mandatory to prevent contamination and minimize radiation exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A full-length lab coat, worn closed with sleeves rolled down, is required for any work with open radioactive sources.[1] Consider Tyvek sleeve protectors for added wrist protection.[1] |
| Hand Protection | Disposable Gloves | Impermeable and resistant gloves, such as latex or nitrile, are essential.[2] It is recommended to wear double gloves and change them frequently to prevent the spread of contamination.[3] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses are crucial, especially when there is a potential for pressure build-up that could release a spray of radioactive material.[1] Goggles are recommended during refilling procedures.[2] |
| Respiratory Protection | Not generally required | For the specific compound, if there is a risk of airborne droplets, a face mask should be worn.[4] Work with volatile iodine solutions should be conducted in a proper fume hood.[5] |
| Radiation Monitoring | Dosimeters | Whole-body and finger-ring dosimeters are required when handling 5 mCi or more, or 1 mCi amounts on a weekly basis.[5] Ring badges should be worn under gloves.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental success. The following workflow outlines the key stages of handling this radiolabeled compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
